molecular formula C25H19F2NO5 B1248667 RO3244794

RO3244794

Katalognummer: B1248667
Molekulargewicht: 451.4 g/mol
InChI-Schlüssel: IDONYPMIPXYFLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

RO3244794, also known as this compound, is a useful research compound. Its molecular formula is C25H19F2NO5 and its molecular weight is 451.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C25H19F2NO5

Molekulargewicht

451.4 g/mol

IUPAC-Name

3-(4-fluorophenyl)-2-[[5-(4-fluorophenyl)-1-benzofuran-2-yl]methoxycarbonylamino]propanoic acid

InChI

InChI=1S/C25H19F2NO5/c26-19-6-1-15(2-7-19)11-22(24(29)30)28-25(31)32-14-21-13-18-12-17(5-10-23(18)33-21)16-3-8-20(27)9-4-16/h1-10,12-13,22H,11,14H2,(H,28,31)(H,29,30)

InChI-Schlüssel

IDONYPMIPXYFLY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)OCC2=CC3=C(O2)C=CC(=C3)C4=CC=C(C=C4)F)F

Synonyme

R-3-(4-fluoro-phenyl)-2-(5-(4-fluoro-phenyl)-benzofuran-2-ylmethoxycarbonylamino)-propionic acid
RO3244794

Herkunft des Produkts

United States

Foundational & Exploratory

RO3244794: A Selective Prostacyclin (IP) Receptor Antagonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostacyclin (PGI2) is a lipid mediator that exerts a wide range of physiological and pathological effects, primarily through activation of the G-protein coupled prostacyclin receptor (IP receptor).[1] These effects include vasodilation, inhibition of platelet aggregation, and modulation of inflammation and pain.[1] The development of selective antagonists for the IP receptor is crucial for elucidating the specific roles of PGI2 in various biological processes and for the potential therapeutic intervention in diseases where IP receptor signaling is dysregulated.

This technical guide provides an in-depth overview of RO3244794, a potent and selective antagonist of the human IP receptor.[1] It consolidates key quantitative data, details the experimental protocols used for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the binding affinity, functional antagonism, and selectivity of this compound for the IP receptor.

Table 1: Binding Affinity of this compound at the IP Receptor [1]

PreparationRadioligandpKi (mean ± SEM)
Human Platelets[3H]-iloprost7.7 ± 0.03
Recombinant Human IP Receptor (CHO-K1 cells)[3H]-iloprost6.9 ± 0.1

pKi is the negative logarithm of the inhibition constant (Ki).

Table 2: Functional Antagonism of this compound at the Human IP Receptor [1]

Assay SystemAgonistpKi (mean ± SEM)
CHO-K1 cells expressing human IP receptor (cAMP accumulation)Carbaprostacyclin8.5 ± 0.11

pKi was calculated from the IC50 value using the Cheng-Prusoff equation.

Table 3: Selectivity Profile of this compound against other Prostanoid Receptors [1]

Receptor SubtypepKi
EP1< 5
EP35.38
EP45.74
TP5.09

Selectivity was determined by the ability of this compound to displace specific radioligands at the respective receptors.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines the methodology used to determine the binding affinity of this compound for the IP receptor.

Objective: To quantify the binding affinity of this compound to the human IP receptor using a competitive radioligand binding assay.

Materials:

  • Receptor Source: Human platelet membranes or membranes from CHO-K1 cells stably expressing the human IP receptor.

  • Radioligand: [3H]-iloprost, a stable prostacyclin analog.

  • Competitor: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize human platelets or CHO-K1 cells expressing the IP receptor in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 100-200 µg/mL.

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • Increasing concentrations of this compound (or vehicle for total binding).

      • A fixed concentration of [3H]-iloprost (typically at its Kd concentration).

      • Membrane preparation.

    • For non-specific binding determination, add a high concentration of unlabeled iloprost.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-iloprost binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Accumulation Assay

This protocol describes the method to assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced cAMP production.

Objective: To determine the functional potency of this compound as an antagonist at the human IP receptor by measuring its effect on carbaprostacyclin-induced cAMP accumulation.

Materials:

  • Cells: CHO-K1 cells stably expressing the human IP receptor.

  • Agonist: Carbaprostacyclin (a stable PGI2 analog).

  • Antagonist: this compound.

  • Cell Culture Medium: Ham's F-12 medium supplemented with 10% fetal bovine serum and a selection agent (e.g., G418).

  • Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

  • cAMP Detection Kit: e.g., AlphaScreen™ cAMP Assay Kit (PerkinElmer).

Procedure:

  • Cell Culture:

    • Culture the CHO-K1 cells expressing the human IP receptor in appropriate medium until they reach 80-90% confluency.

  • Cell Preparation:

    • Harvest the cells and resuspend them in stimulation buffer to a density of 1-2 x 10^6 cells/mL.

  • Assay Protocol (using AlphaScreen™ as an example):

    • In a 384-well white opaque plate, add the following:

      • Cell suspension.

      • Increasing concentrations of this compound (or vehicle).

    • Pre-incubate for 15-30 minutes at room temperature.

    • Add a fixed concentration of carbaprostacyclin (typically the EC80 concentration).

    • Incubate for 30-60 minutes at room temperature to allow for cAMP production.

  • cAMP Detection:

    • Add the AlphaScreen™ acceptor beads and donor beads according to the manufacturer's protocol.

    • Incubate in the dark for 60-120 minutes.

  • Signal Measurement:

    • Read the plate using an AlphaScreen-compatible plate reader. The signal is inversely proportional to the amount of cAMP produced.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw data to cAMP concentrations.

    • Plot the percentage of inhibition of agonist-induced cAMP production against the logarithm of the this compound concentration.

    • Determine the IC50 value and calculate the pKi using the Cheng-Prusoff equation.

In Vivo Model: Carrageenan-Induced Mechanical Hyperalgesia in Rats

This protocol details an in vivo model used to evaluate the analgesic and anti-inflammatory potential of this compound.[1]

Objective: To assess the ability of this compound to reduce mechanical hyperalgesia in a rat model of inflammation.

Materials:

  • Animals: Male Sprague-Dawley rats (150-200 g).

  • Inflammatory Agent: Carrageenan (1-2% w/v in sterile saline).

  • Test Compound: this compound.

  • Vehicle: Appropriate vehicle for this compound administration.

  • Mechanical Stimulator: Randall-Selitto apparatus or electronic von Frey anesthesiometer.

Procedure:

  • Acclimatization:

    • Acclimate the rats to the testing environment and handling for several days before the experiment.

  • Baseline Measurement:

    • Measure the baseline paw withdrawal threshold to a mechanical stimulus for both hind paws of each rat.

  • Drug Administration:

    • Administer this compound or vehicle orally (p.o.) or intravenously (i.v.) at the desired doses and time points before the carrageenan injection. The Bley et al. (2006) study administered this compound orally 60 minutes before carrageenan.[1]

  • Induction of Inflammation:

    • Inject 100 µL of carrageenan solution into the plantar surface of the right hind paw.

  • Assessment of Mechanical Hyperalgesia:

    • At various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours), measure the paw withdrawal threshold in response to the mechanical stimulus.

    • An increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates an anti-hyperalgesic effect.

  • Data Analysis:

    • Calculate the percentage of reversal of hyperalgesia for each dose of this compound.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

Signaling Pathways and Experimental Workflows

IP Receptor Signaling Pathway

The prostacyclin receptor (IP) is a Gs-protein coupled receptor. Upon binding of its ligand, such as prostacyclin (PGI2), it initiates a signaling cascade that leads to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular responses.

IP_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus PGI2 Prostacyclin (PGI2) IP_Receptor IP Receptor PGI2->IP_Receptor Binds & Activates This compound This compound This compound->IP_Receptor Binds & Blocks Gs_protein Gs Protein IP_Receptor->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Modulates Cellular_Response Cellular Response (e.g., Vasodilation, Anti-inflammation) Gene_Expression->Cellular_Response

Caption: IP Receptor Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps involved in the radioligand binding assay to determine the affinity of a test compound for the IP receptor.

Binding_Assay_Workflow start Start prep Prepare Receptor Membranes (Human Platelets or Recombinant Cells) start->prep setup Set up Assay Plate: - Buffer - Test Compound (this compound) - Radioligand ([3H]-iloprost) - Membranes prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Separate Bound and Free Ligand (Rapid Filtration) incubate->filter count Quantify Bound Radioactivity (Scintillation Counting) filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Experimental Workflow: Carrageenan-Induced Hyperalgesia Model

This diagram outlines the workflow for the in vivo assessment of the analgesic effects of this compound using the carrageenan-induced hyperalgesia model in rats.

Hyperalgesia_Workflow start Start acclimate Acclimate Rats to Testing Environment start->acclimate baseline Measure Baseline Paw Withdrawal Threshold acclimate->baseline treatment Administer this compound or Vehicle baseline->treatment inflammation Induce Paw Inflammation (Intraplantar Carrageenan Injection) treatment->inflammation measurement Measure Paw Withdrawal Threshold at Multiple Time Points inflammation->measurement analysis Data Analysis: - Calculate % Reversal of Hyperalgesia - Statistical Analysis measurement->analysis end End analysis->end

Caption: Carrageenan-Induced Hyperalgesia Workflow.

References

RO3244794: A Technical Guide to its Application in Prostacyclin Pathway Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of RO3244794, a potent and selective antagonist of the prostacyclin (IP) receptor. This document consolidates key quantitative data, details experimental methodologies for its use, and visualizes its mechanism of action within the prostacyclin signaling pathway. The information presented is intended to support researchers and professionals in the fields of pharmacology and drug development in utilizing this compound as a tool to investigate the physiological and pathophysiological roles of prostacyclin.

Core Compound Characteristics

This compound, chemically identified as R-3-(4-fluoro-phenyl)-2-[5-(4-fluoro-phenyl)-benzofuran-2-ylmethoxycarbonylamino]-propionic acid, is a selective antagonist for the prostacyclin receptor, also known as the IP receptor.[1] Its primary role in research is to block the effects of prostacyclin (PGI2) and its analogs, thereby allowing for the elucidation of the functions mediated by the IP receptor.

Quantitative Data Summary

The following tables summarize the binding affinities and functional antagonist potencies of this compound against the prostacyclin (IP) receptor.

Table 1: Binding Affinity of this compound for the IP Receptor

PreparationpKi
Human Platelets7.7 ± 0.03[1]
Recombinant Human IP Receptor System6.9 ± 0.1[1]

Table 2: Functional Antagonist Activity of this compound

Assay SystemAgonistMeasured EffectpKipIC50
CHO-K1 cells expressing human IP receptorCarbaprostacyclinInhibition of cAMP accumulation8.5 ± 0.11[1]6.5 ± 0.06[2]

Table 3: Selectivity Profile of this compound against other Prostanoid Receptors

Receptor SubtypepKi
EP1< 5[1]
EP35.38[1]
EP45.74[1]
TP5.09[1]

Mechanism of Action and Signaling Pathway

Prostacyclin (PGI2) is a lipid mediator that exerts its effects by binding to the IP receptor, a G-protein coupled receptor (GPCR).[2] The activation of the IP receptor primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response, such as vasodilation or inhibition of platelet aggregation.[3]

This compound acts as a competitive antagonist at the IP receptor, blocking the binding of prostacyclin and its analogs. This prevents the initiation of the downstream signaling cascade, thereby inhibiting the physiological effects of prostacyclin.

Prostacyclin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGI2 Prostacyclin (PGI2) or Analogs IP_Receptor IP Receptor (GPCR) PGI2->IP_Receptor Agonism This compound This compound This compound->IP_Receptor Antagonism Gs Gs Protein IP_Receptor->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Cellular Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKA->Response Phosphorylation of targets

Prostacyclin (IP) Receptor Signaling Pathway and the Antagonistic Action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on published research.[2]

Radioligand Binding Assay for IP Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of this compound for the IP receptor.

Materials:

  • Human platelet membranes or membranes from cells recombinantly expressing the human IP receptor.

  • Radioligand (e.g., [3H]-iloprost).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

  • This compound at various concentrations.

  • Non-specific binding control (e.g., a high concentration of an unlabeled IP agonist like cicaprost).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the membrane preparation with the radioligand and varying concentrations of this compound in the binding buffer.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of the non-specific binding control.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound (the concentration that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start prep Prepare membrane suspension, radioligand, and this compound dilutions start->prep incubate Incubate membranes with radioligand and varying concentrations of this compound prep->incubate filter Rapidly filter the reaction mixture incubate->filter wash Wash filters with ice-cold buffer filter->wash count Measure radioactivity with a scintillation counter wash->count analyze Analyze data to determine IC50 and calculate Ki count->analyze end End analyze->end cAMP_Assay_Workflow start Start culture Culture CHO-K1 cells expressing human IP receptor start->culture prepare_cells Resuspend cells in stimulation buffer with a phosphodiesterase inhibitor culture->prepare_cells preincubate Pre-incubate cells with varying concentrations of this compound prepare_cells->preincubate stimulate Stimulate cells with an IP receptor agonist preincubate->stimulate incubate Incubate to allow for cAMP accumulation stimulate->incubate measure Lyse cells and measure intracellular cAMP levels incubate->measure analyze Analyze data to determine IC50 and calculate functional pKi measure->analyze end End analyze->end

References

The Analgesic Potential of RO3244794: A Preclinical In-Depth Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical analgesic effects of RO3244794, a potent and selective antagonist of the prostacyclin (IP) receptor. The data herein is collated from key preclinical studies, offering insights into its efficacy in various pain models, the experimental methodologies employed, and its underlying mechanism of action.

Core Efficacy Data of this compound in Preclinical Pain Models

The analgesic properties of this compound have been evaluated in several well-established preclinical models of pain, demonstrating significant dose-dependent effects. The following tables summarize the key quantitative findings from these studies.

Model Species Route of Administration Dose Range Key Finding Reference
Acetic Acid-Induced Abdominal ConstrictionRatIntravenous (i.v.)1 - 30 mg/kgSignificantly reduced the number of abdominal constrictions.[1]
Carrageenan-Induced Mechanical HyperalgesiaRatOral (p.o.)0.3 - 30 mg/kgSignificantly and dose-dependently reduced mechanical hyperalgesia with an ED₅₀ of 14 ± 3.6 mg/kg.[1][1]
Monoiodoacetate-Induced Chronic Joint DiscomfortRatOral (p.o.)1 and 10 mg/kgSignificantly reduced chronic joint discomfort.[1]

Mechanism of Action: IP Receptor Antagonism

This compound exerts its analgesic effects by selectively blocking the prostacyclin (IP) receptor.[1] Prostacyclin (PGI₂) is a lipid mediator that is produced at sites of inflammation and tissue injury.[1] Upon binding to its Gs-protein coupled receptor on sensory neurons, it triggers a signaling cascade that leads to the sensitization of these neurons, thereby contributing to pain perception, particularly in inflammatory conditions.[1] By antagonizing the IP receptor, this compound prevents this sensitization, thus alleviating pain.

Below is a diagram illustrating the signaling pathway of the prostacyclin receptor and the inhibitory action of this compound.

IP_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGI2 Prostacyclin (PGI₂) IP_Receptor IP Receptor PGI2->IP_Receptor G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ion_Channels Ion Channel Phosphorylation PKA->Ion_Channels Phosphorylates Sensitization Neuronal Sensitization (Increased Pain Perception) Ion_Channels->Sensitization This compound This compound This compound->IP_Receptor Blocks

IP Receptor Signaling Pathway and this compound Inhibition.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key preclinical models used to evaluate the analgesic effects of this compound.

Acetic Acid-Induced Abdominal Constriction Test

This model assesses visceral pain by inducing a writhing response in rodents.

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Animals are administered this compound or vehicle intravenously.

    • Following a predetermined pretreatment time, a solution of acetic acid is injected intraperitoneally.

    • The number of abdominal constrictions (writhes) is counted for a specified period.

  • Endpoint: A reduction in the number of writhes compared to the vehicle-treated group indicates an analgesic effect.

Carrageenan-Induced Mechanical Hyperalgesia

This model is used to evaluate inflammatory pain and the efficacy of compounds in reducing mechanical sensitivity.

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • A baseline mechanical withdrawal threshold is determined for each animal using von Frey filaments or a pressure application meter.

    • An intraplantar injection of carrageenan is administered to one hind paw to induce inflammation and hyperalgesia.

    • This compound or vehicle is administered orally.

    • At various time points after drug administration, the mechanical withdrawal threshold is reassessed.

  • Endpoint: An increase in the paw withdrawal threshold compared to the vehicle-treated group signifies an anti-hyperalgesic effect.

Carrageenan_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Observation cluster_analysis Data Analysis Baseline 1. Baseline Mechanical Threshold Measurement Carrageenan 2. Intraplantar Carrageenan Injection Baseline->Carrageenan Drug_Admin 3. Oral Administration of This compound or Vehicle Carrageenan->Drug_Admin Post_Treatment 4. Post-Treatment Mechanical Threshold Measurement Drug_Admin->Post_Treatment Comparison 5. Comparison of Paw Withdrawal Thresholds Post_Treatment->Comparison

Workflow for Carrageenan-Induced Hyperalgesia Model.
Monoiodoacetate-Induced Chronic Joint Discomfort

This model mimics the pain associated with osteoarthritis.

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Osteoarthritis is induced by a single intra-articular injection of monoiodoacetate (MIA) into the knee joint.

    • After a period for the development of joint pathology and pain, animals are treated orally with this compound or vehicle.

    • Pain-related behaviors, such as changes in weight-bearing on the affected limb, are assessed.

  • Endpoint: A normalization of weight distribution between the affected and contralateral limb indicates a reduction in joint discomfort.

Conclusion

The preclinical data strongly support the analgesic potential of this compound. Its efficacy in models of visceral, inflammatory, and chronic joint pain, coupled with its selective mechanism of action as an IP receptor antagonist, positions it as a promising candidate for further development. The detailed experimental protocols provided herein offer a foundation for the replication and extension of these pivotal studies.

References

The Discovery and Preclinical Development of RO3244794: A Selective Prostacyclin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

RO3244794 is a potent and highly selective antagonist of the prostacyclin (IP) receptor, a G protein-coupled receptor involved in a variety of physiological and pathophysiological processes, including vasodilation, platelet aggregation, inflammation, and nociception.[1][2] Developed as a research tool to probe the functions of the IP receptor, this compound has demonstrated significant analgesic and anti-inflammatory potential in preclinical models.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on the quantitative data and experimental methodologies that underpin its characterization.

Discovery and Rationale

The development of selective IP receptor antagonists was spurred by the need for pharmacological tools to elucidate the diverse roles of prostacyclin (PGI2) in the body.[1][2] While PGI2 analogs are used clinically for their vasodilatory and anti-platelet effects, the lack of selective antagonists has hindered a complete understanding of the IP receptor's function.[1][2] this compound, with the chemical name R-3-(4-fluoro-phenyl)-2-[5-(4-fluoro-phenyl)-benzofuran-2-ylmethoxycarbonylamino]-propionic acid, emerged from a research program aimed at identifying potent and selective small molecule IP receptor antagonists.[1]

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the IP receptor, thereby preventing the binding of the endogenous ligand, PGI2, and other synthetic agonists. The IP receptor is coupled to a Gs protein, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] By blocking the IP receptor, this compound inhibits this signaling cascade, leading to a reduction in cAMP levels and the downstream physiological effects.

cluster_membrane Cell Membrane cluster_intracellular Intracellular IP_receptor IP Receptor Adenylyl_Cyclase Adenylyl Cyclase IP_receptor->Adenylyl_Cyclase Activates This compound This compound This compound->IP_receptor Blocks cAMP cAMP Adenylyl_Cyclase->cAMP Catalyzes ATP to Physiological_Effects Physiological Effects cAMP->Physiological_Effects Leads to PGI2 Prostacyclin (PGI2) PGI2->IP_receptor Binds

Figure 1: Signaling pathway of the prostacyclin (IP) receptor and the inhibitory action of this compound.

Quantitative Data

The potency and selectivity of this compound have been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism
Assay SystemParameterValueReference
Human PlateletspKi7.7 ± 0.03[1]
Recombinant Human IP ReceptorpKi6.9 ± 0.1[1]
CHO-K1 cells expressing human IP receptor (cAMP accumulation)pKi8.5 ± 0.11[1][2]
CHO-K1 cells expressing human IP receptor (cAMP accumulation)pIC506.5 ± 0.06[2]
Table 2: Selectivity Profile of this compound
Receptor/EnzymepKiReference
EP1< 5[1]
EP35.38[1]
EP45.74[1]
TP5.09[1]
Table 3: In Vivo Efficacy in Rodent Models
ModelSpeciesRoute of AdministrationDose RangeEffectReference
Acetic Acid-Induced Abdominal ConstrictionsRati.v.1 - 30 mg/kgSignificant reduction in constrictions[1][2]
Carrageenan-Induced Mechanical HyperalgesiaRatp.o.0.3 - 30 mg/kgSignificant reduction in hyperalgesia[1][2]
Carrageenan-Induced EdemaRatp.o.0.3 - 10 mg/kgSignificant dose-dependent decrease in edema[2]
Monoiodoacetate-Induced Joint DiscomfortRatp.o.1 and 10 mg/kgSignificant reduction in joint discomfort[1][2]

Experimental Protocols

The characterization of this compound involved several key experiments, the methodologies of which are detailed below.

IP Receptor Binding Assay

start Start prep Prepare membranes from human platelets or cells expressing recombinant IP receptors start->prep incubate Incubate membranes with radiolabeled IP receptor agonist (e.g., [3H]-iloprost) and varying concentrations of this compound prep->incubate separate Separate bound from free radioligand via filtration incubate->separate measure Measure radioactivity of the filter-bound complex separate->measure analyze Analyze data to determine the Ki value for this compound measure->analyze end End analyze->end

Figure 2: Workflow for the IP receptor binding assay.

Methodology:

  • Membrane Preparation: Cell membranes were prepared from human platelets or cell lines stably expressing the recombinant human IP receptor.

  • Incubation: Membranes were incubated in a buffer solution containing a fixed concentration of a radiolabeled IP receptor agonist (e.g., [3H]-iloprost) and a range of concentrations of the test compound (this compound).

  • Separation: The incubation mixture was filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filter was quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The inhibitor constant (Ki) was then calculated using the Cheng-Prusoff equation.

Functional Antagonism of cAMP Accumulation

start Start culture Culture CHO-K1 cells stably expressing the human IP receptor start->culture preincubate Pre-incubate cells with varying concentrations of this compound culture->preincubate stimulate Stimulate cells with an IP receptor agonist (e.g., carbaprostacyclin) preincubate->stimulate lyse Lyse the cells to release intracellular contents stimulate->lyse measure Measure intracellular cAMP levels using an appropriate assay (e.g., ELISA) lyse->measure analyze Analyze data to determine the pIC50 and pKi values for this compound measure->analyze end End analyze->end

Figure 3: Workflow for the functional cAMP accumulation assay.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human IP receptor were cultured in appropriate media.

  • Pre-incubation: Cells were pre-incubated with varying concentrations of this compound for a defined period.

  • Stimulation: The cells were then stimulated with a fixed concentration of an IP receptor agonist (e.g., carbaprostacyclin) to induce cAMP production.

  • Cell Lysis: After stimulation, the cells were lysed to release the intracellular contents.

  • cAMP Measurement: The concentration of cAMP in the cell lysates was measured using a commercially available assay kit, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced cAMP accumulation (IC50) was determined. The functional antagonist affinity (pKi) was calculated from the pIC50 value.[2]

In Vivo Models of Nociception and Inflammation

Acetic Acid-Induced Abdominal Constrictions in Rats: This model assesses visceral pain. Rats were administered this compound intravenously, followed by an intraperitoneal injection of acetic acid. The number of abdominal constrictions (writhing) was counted over a set period. A reduction in the number of constrictions compared to vehicle-treated animals indicated an analgesic effect.[1][2]

Carrageenan-Induced Mechanical Hyperalgesia and Edema in Rats: This model evaluates inflammatory pain and edema. Carrageenan was injected into the hind paw of rats, inducing inflammation, swelling (edema), and hypersensitivity to mechanical stimuli (hyperalgesia). This compound was administered orally before the carrageenan injection. Paw volume was measured to assess edema, and the paw withdrawal threshold to a mechanical stimulus was measured to assess hyperalgesia. An increase in the paw withdrawal threshold and a decrease in paw volume indicated anti-hyperalgesic and anti-inflammatory effects, respectively.[1][2]

Monoiodoacetate-Induced Joint Discomfort in Rats: This model mimics the joint pain associated with osteoarthritis. Monoiodoacetate (MIA) was injected into the knee joint of rats, leading to cartilage degradation and joint discomfort. This compound was administered orally, and the weight distribution between the injured and contralateral hind limbs was measured. A more even weight distribution in treated animals compared to controls indicated a reduction in joint discomfort.[2]

Development Status

The publicly available information on this compound is primarily from its initial preclinical characterization. There is no readily available information to suggest that this compound has progressed into clinical trials. It is likely that this compound has remained a valuable research tool for studying the pharmacology of the IP receptor.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the prostacyclin (IP) receptor. Its discovery and preclinical development have provided significant insights into the role of the IP receptor in pain and inflammation. The detailed quantitative data and established experimental protocols associated with this compound make it a valuable pharmacological tool for researchers in the fields of drug discovery and biomedical science. While its clinical development status is unknown, its contribution to our understanding of IP receptor biology is clear.

References

The Pharmacodynamics of RO3244794: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacodynamics of RO3244794, a potent and selective antagonist of the prostacyclin (IP) receptor. The information presented herein is intended to support further research and development efforts related to this compound.

Core Mechanism of Action

This compound, chemically identified as R-3-(4-fluoro-phenyl)-2-[5-(4-fluoro-phenyl)-benzofuran-2-ylmethoxycarbonylamino]-propionic acid, functions as a selective antagonist for the prostacyclin (IP) receptor.[1] The IP receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand prostacyclin (PGI2), primarily couples to the Gs alpha subunit.[2][3] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn mediates various physiological effects, including vasodilation and inhibition of platelet aggregation.[1][2][3] this compound exerts its effect by competitively binding to the IP receptor, thereby blocking the binding of prostacyclin and other agonists and inhibiting the subsequent downstream signaling cascade.

Quantitative Pharmacodynamic Data

The binding affinity and functional antagonism of this compound have been characterized in various in vitro systems. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of this compound for the IP Receptor [1][4][5]

SystemLigandParameterValue (mean ± SEM)
Human Platelets³H-labelled iloprost (B1671730)pKi7.7 ± 0.03
Recombinant Human IP Receptor (CHO-K1 cells)³H-labelled iloprostpKi6.9 ± 0.1

Table 2: Functional Antagonism of this compound at the Human IP Receptor [1][4]

SystemAgonistParameterValue (mean ± SEM)
CHO-K1 cells expressing human IP receptorCarbaprostacyclin (cPGI₂)pIC₅₀6.5 ± 0.06
CHO-K1 cells expressing human IP receptorCarbaprostacyclin (cPGI₂)Functional pKi8.5 ± 0.11

Table 3: Selectivity Profile of this compound against other Prostanoid Receptors [1][4]

Receptor SubtypeParameterValue
EP₁pKi<5
EP₃pKi5.38
EP₄pKi5.74
TPpKi5.09

Signaling Pathway

The following diagram illustrates the signaling pathway of the prostacyclin (IP) receptor and the antagonistic action of this compound.

IP_Signaling_Pathway cluster_membrane Cell Membrane IP_Receptor IP Receptor Gs Gs Protein IP_Receptor->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates Prostacyclin Prostacyclin (PGI₂) or Agonist Prostacyclin->IP_Receptor Binds & Activates This compound This compound This compound->IP_Receptor Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Response (e.g., Vasodilation, Platelet Inhibition) PKA->Cellular_Response Leads to

Caption: Antagonistic action of this compound on the IP receptor signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Radioligand Binding Assay for Receptor Affinity (pKi) Determination

Objective: To determine the binding affinity of this compound for the human IP receptor in both native (human platelets) and recombinant systems.

Materials:

  • Human platelets or CHO-K1 cells stably expressing the human IP receptor.

  • ³H-labelled iloprost (radioligand).

  • This compound.

  • Binding buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare membrane fractions from human platelets or CHO-K1 cells expressing the IP receptor.

  • Incubation: In a multi-well plate, incubate the membrane preparations with a fixed concentration of ³H-labelled iloprost (e.g., 7.5–12 nM) and varying concentrations of this compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. Convert the Ki value to a pKi (-log(Ki)).

Functional Antagonism Assay (cAMP Accumulation)

Objective: To assess the functional antagonistic activity of this compound by measuring its ability to inhibit agonist-induced cAMP accumulation.

Materials:

  • CHO-K1 cells stably expressing the human IP receptor.

  • Carbaprostacyclin (cPGI₂), a stable prostacyclin analog, as the agonist.

  • This compound.

  • Stimulation buffer (e.g., Hank's buffered salt solution with 5 mM HEPES, 0.1% bovine serum albumin).

  • Isobutylmethylxanthine (IBMX), a phosphodiesterase inhibitor.

  • cAMP detection kit (e.g., AlphaScreen™).

Procedure:

  • Cell Culture: Culture CHO-K1 cells expressing the human IP receptor to an appropriate density.

  • Cell Preparation: Harvest and resuspend the cells in stimulation buffer containing IBMX.

  • Antagonist Incubation: Dispense varying concentrations of this compound into a 96-well plate.

  • Cell Addition: Add the cell suspension to the wells containing this compound and incubate.

  • Agonist Stimulation: Add a fixed concentration of cPGI₂ (e.g., 10 nM) to stimulate the IP receptor and induce cAMP production.

  • cAMP Detection: After a defined incubation period, measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the inhibition of cAMP accumulation against the concentration of this compound to determine the pIC₅₀ value. The functional pKi can be calculated using a modified Cheng-Prusoff equation.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Antagonism Assay (cAMP) B1 Prepare Membranes (Platelets or Recombinant Cells) B2 Incubate with ³H-Iloprost & this compound B1->B2 B3 Filter to Separate Bound & Free Ligand B2->B3 B4 Measure Radioactivity B3->B4 B5 Calculate pKi B4->B5 F1 Culture IP Receptor Expressing Cells F2 Incubate Cells with This compound F1->F2 F3 Stimulate with cPGI₂ F2->F3 F4 Measure cAMP Levels F3->F4 F5 Calculate pIC₅₀ & Functional pKi F4->F5

Caption: General experimental workflows for characterizing this compound.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the prostacyclin IP receptor. Its pharmacodynamic profile, established through rigorous in vitro binding and functional assays, demonstrates high affinity for the IP receptor and effective inhibition of agonist-induced signaling. The selectivity of this compound for the IP receptor over other prostanoid receptors underscores its potential as a valuable tool for investigating the physiological and pathophysiological roles of the prostacyclin pathway and as a lead compound for the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols: RO3244794 for In Vitro cAMP Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing RO3244794 as a selective antagonist in in vitro cyclic adenosine (B11128) monophosphate (cAMP) assays. This compound is a potent antagonist of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR) that signals through the Gαs subunit to stimulate adenylyl cyclase and increase intracellular cAMP levels.[1][2] This document outlines the necessary reagents, experimental procedures, and data analysis for characterizing the inhibitory effect of this compound on IP receptor-mediated cAMP production.

Data Presentation

Table 1: Pharmacological Properties of this compound

ParameterSystemValue (pKi / pIC50)Agonist UsedReference
Receptor Affinity (pKi)Human Platelets7.7 ± 0.03³H-iloprost[1][2]
Receptor Affinity (pKi)Recombinant Human IP Receptor (CHO-K1 cells)6.9 ± 0.1³H-iloprost[1][2]
Functional Antagonism (pIC50)CHO-K1 cells expressing human IP receptor6.5 ± 0.06cPGI₂ (10 nM)[1]
Antagonist Affinity (pKi) from functional assayCHO-K1 cells expressing human IP receptor8.5 ± 0.11Carbaprostacyclin[1][2]

Table 2: Selectivity Profile of this compound [1][2]

Receptor/EnzymepKi
EP₁<5
EP₃5.38
EP₄5.74
TP5.09

Signaling Pathway

The prostacyclin (IP) receptor is a Gs-coupled GPCR.[3] Upon binding of an agonist like prostacyclin (PGI₂) or its analogs (e.g., cPGI₂, carbaprostacyclin), the receptor activates the Gαs subunit, which in turn stimulates adenylyl cyclase to convert ATP into cAMP.[3] this compound acts as a competitive antagonist at the IP receptor, blocking agonist binding and thereby inhibiting this signaling cascade and subsequent cAMP accumulation.

Gs_Signaling_Pathway cluster_membrane Cell Membrane IP_Receptor IP Receptor G_Protein Gs Protein (α, β, γ) IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts Agonist Prostacyclin (Agonist) Agonist->IP_Receptor Binds This compound This compound (Antagonist) This compound->IP_Receptor Blocks ATP ATP ATP->AC

Caption: this compound antagonism of the IP receptor signaling pathway.

Experimental Protocols

This protocol is based on a homogenous, non-radioactive AlphaScreen™ cAMP assay performed in a 96-well or 384-well format.[1][3][4]

Materials and Reagents
  • Cells: CHO-K1 cells stably expressing the human IP receptor.[1]

  • Cell Culture Medium: MEM supplemented with 10% FBS and 2 mM glutamine.[4]

  • This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in stimulation buffer.

  • IP Receptor Agonist: Carbaprostacyclin (cPGI₂) or Iloprost. Prepare a stock solution and dilute to the desired concentration in stimulation buffer.

  • Stimulation Buffer: HBSS containing 5 mM HEPES (pH 7.4), 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).[1][4]

  • cAMP Assay Kit: AlphaScreen™ cAMP Assay kit (containing biotinylated cAMP, Streptavidin-Donor beads, and anti-cAMP Acceptor beads).[4]

  • Plates: White, opaque 96-well or 384-well plates.[4]

  • Plate Reader: Capable of AlphaScreen™ detection.

Cell Preparation (Suspension Protocol)
  • Culture CHO-K1-hIP cells to 60-80% confluency.[5]

  • Wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.[5]

  • Centrifuge the cell suspension at approximately 340 x g for 3-5 minutes.[5][6][7]

  • Discard the supernatant and resuspend the cell pellet in stimulation buffer.

  • Perform a cell count and adjust the cell density to the desired concentration (e.g., 100,000 cells/well).[1]

cAMP Assay Protocol
  • Compound Plating: Dispense 5 µL of varying concentrations of this compound (in stimulation buffer) into the wells of a 96-well plate in triplicate.[1] Include vehicle controls.

  • Cell Addition: Add 10 µL of the cell suspension containing anti-cAMP acceptor beads to each well.[1]

  • Incubation: Incubate the plate for 15 minutes at room temperature, protected from light.[1]

  • Agonist Stimulation: Add 5 µL of the IP receptor agonist (e.g., 10 nM cPGI₂) to all wells except the negative control wells.

  • Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature.

  • Detection: Add the Streptavidin-Donor beads and incubate according to the manufacturer's instructions.

  • Read Plate: Measure the AlphaScreen™ signal using a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced.[3]

Experimental Workflow

cAMP_Assay_Workflow start Start plate_compounds Plate this compound (serial dilutions) start->plate_compounds add_cells Add Cell Suspension with Acceptor Beads plate_compounds->add_cells incubate1 Incubate (15 min, RT) add_cells->incubate1 add_agonist Add IP Receptor Agonist (e.g., cPGI₂) incubate1->add_agonist incubate2 Incubate (30-60 min, RT) add_agonist->incubate2 add_donor_beads Add Donor Beads incubate2->add_donor_beads incubate3 Incubate (per kit instructions) add_donor_beads->incubate3 read_plate Read AlphaScreen Signal incubate3->read_plate analyze_data Data Analysis (pIC50 calculation) read_plate->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro cAMP assay using this compound.

Data Analysis

  • The raw data (e.g., counts per second) will be inversely proportional to the cAMP concentration.

  • Generate a standard curve using known concentrations of cAMP to convert the experimental values to fmol/well of cAMP.

  • Plot the concentration of this compound against the percentage inhibition of the agonist-stimulated cAMP response.

  • Fit the data to a sigmoidal dose-response curve to determine the pIC₅₀ value for this compound.

  • The functional pKi can be calculated from the pIC₅₀ using the Cheng-Prusoff equation, which requires the EC₅₀ of the agonist used.[1]

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended working concentrations for the use of RO3244794, a potent and selective prostacyclin (IP) receptor antagonist, in various cell culture applications.

Mechanism of Action

This compound is a selective antagonist of the prostacyclin (IP) receptor, a G protein-coupled receptor.[1][2] The activation of the IP receptor by its natural ligand, prostacyclin (PGI2), typically leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][3] this compound competitively binds to the IP receptor, thereby blocking the downstream signaling cascade initiated by PGI2 and its analogs.[1][2] This antagonistic action makes it a valuable tool for studying the physiological and pathological roles of the PGI2-IP receptor signaling pathway in various cellular processes.

Quantitative Data Summary

The following tables summarize the binding affinity and functional potency of this compound in different in vitro systems.

Table 1: Binding Affinity (pKi) of this compound

SystemRadioligandpKiReference
Human Platelets³H-iloprost7.7 ± 0.03[1]
Recombinant Human IP Receptor (CHO-K1 cells)³H-iloprost6.9 ± 0.1[1]

Table 2: Functional Antagonism (pIC50) of this compound

Cell LineAgonistAssaypIC50Reference
CHO-K1 cells expressing human IP receptorcarbaprostacyclin (cPGI2)cAMP Accumulation Inhibition6.5 ± 0.06[1]

Signaling Pathway and Experimental Workflow

Diagram 1: this compound Signaling Pathway

RO3244794_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular PGI2 Prostacyclin (PGI2) or Agonist IP_Receptor IP Receptor PGI2->IP_Receptor Activates This compound This compound This compound->IP_Receptor Blocks AC Adenylyl Cyclase IP_Receptor->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKA->Cellular_Response Phosphorylates Targets

Caption: this compound blocks PGI2-mediated activation of the IP receptor.

Diagram 2: General Experimental Workflow

Experimental_Workflow start Start: Cell Culture treatment Treatment: 1. Pre-incubate with this compound 2. Add Agonist (e.g., cPGI2) start->treatment incubation Incubation treatment->incubation assay Perform Assay: - cAMP Measurement - Proliferation Assay - Cytokine Analysis - Platelet Aggregation incubation->assay analysis Data Analysis assay->analysis end End: Results analysis->end

Caption: A typical workflow for studying the effects of this compound.

Experimental Protocols

Functional Antagonism via cAMP Accumulation Assay in CHO-K1 Cells

This protocol is based on the methodology described for characterizing this compound's functional antagonism.[1]

Objective: To determine the inhibitory effect of this compound on agonist-induced cAMP production in cells expressing the human IP receptor.

Materials:

  • CHO-K1 cells stably expressing the human IP receptor

  • Cell culture medium (e.g., Ham's F-12 with 10% FBS, G418)

  • This compound

  • Prostacyclin agonist (e.g., carbaprostacyclin - cPGI2)

  • Stimulation buffer (e.g., Hank's Balanced Salt Solution with 5 mM HEPES, 0.1% BSA)

  • IBMX (a phosphodiesterase inhibitor)

  • cAMP detection kit (e.g., AlphaScreen™)

  • 96-well plates

Protocol:

  • Cell Culture: Culture CHO-K1 cells expressing the human IP receptor in appropriate media until they reach the desired confluency.

  • Cell Preparation:

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in stimulation buffer containing 0.5 mM IBMX.

    • Determine cell density and adjust to a final plating density of approximately 100,000 cells per well in a 96-well plate.[1]

  • Treatment:

    • Prepare serial dilutions of this compound in stimulation buffer.

    • Add the this compound dilutions to the wells of the 96-well plate.

    • Add the cell suspension to the wells.

    • Incubate for approximately 15 minutes at room temperature.[1]

    • Add a fixed concentration of the agonist (e.g., 10 nM cPGI2) to stimulate cAMP production.[1]

  • cAMP Measurement:

    • After agonist stimulation (time as per manufacturer's recommendation for the cAMP kit), lyse the cells and measure the intracellular cAMP levels using a suitable cAMP detection kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist-induced cAMP response for each concentration of this compound.

    • Plot the concentration-response curve and determine the IC50 value.

Recommended Working Concentration: Based on the pIC50 value of 6.5, a starting concentration range of 1 nM to 10 µM is recommended for generating a full dose-response curve.[1]

Inhibition of Smooth Muscle Cell Proliferation (General Protocol)

Objective: To assess the effect of this compound on the proliferation of vascular smooth muscle cells (VSMCs) induced by IP receptor agonists.

Materials:

  • Vascular Smooth Muscle Cells (e.g., primary human aortic or rat aortic)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • IP receptor agonist (e.g., iloprost (B1671730) or cicaprost)

  • Cell proliferation assay kit (e.g., MTT, BrdU, or cell counting)

Protocol:

  • Cell Seeding: Seed VSMCs in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • Serum Starvation: Once the cells have adhered, serum-starve them for 24 hours to synchronize the cell cycle.

  • Treatment:

    • Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

    • Add the IP receptor agonist to stimulate proliferation.

    • Include appropriate controls (vehicle, agonist alone, this compound alone).

  • Incubation: Incubate the cells for 24-72 hours.

  • Proliferation Assessment: Measure cell proliferation using a standard assay.

  • Data Analysis: Determine the effect of this compound on agonist-induced cell proliferation and calculate the IC50 if applicable.

Recommended Working Concentration: A starting concentration range of 10 nM to 30 µM should be tested to determine the optimal inhibitory concentration in your specific cell type and experimental conditions.

Anti-Inflammatory Assay in Macrophages (General Protocol)

Objective: To evaluate the potential of this compound to modulate the inflammatory response in macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

Protocol:

  • Cell Seeding: Plate macrophages in a 24-well or 96-well plate. For THP-1 cells, differentiate them into macrophages using PMA.

  • Treatment:

    • Pre-treat the cells with different concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.

  • Incubation: Incubate for 6-24 hours.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines using ELISA kits.

  • Data Analysis: Analyze the effect of this compound on LPS-induced cytokine production.

Recommended Working Concentration: A concentration range of 100 nM to 50 µM is a suggested starting point for these assays.

Platelet Aggregation Assay (General Protocol)

Objective: To determine the ability of this compound to block the anti-aggregatory effect of IP receptor agonists on platelets.

Materials:

  • Freshly prepared platelet-rich plasma (PRP)

  • Platelet agonist (e.g., ADP, collagen)

  • IP receptor agonist (e.g., PGI2 or iloprost)

  • This compound

  • Platelet aggregometer

Protocol:

  • PRP Preparation: Obtain fresh blood and prepare PRP by centrifugation.

  • Treatment:

    • In an aggregometer cuvette, incubate PRP with a known concentration of an IP receptor agonist to inhibit platelet aggregation.

    • In separate experiments, pre-incubate the PRP with various concentrations of this compound before adding the IP receptor agonist.

  • Aggregation Measurement:

    • Add a platelet agonist (e.g., ADP) to induce aggregation.

    • Measure platelet aggregation using light transmission aggregometry.

  • Data Analysis: Determine the concentration of this compound required to reverse the inhibitory effect of the IP receptor agonist on platelet aggregation.

Recommended Working Concentration: Based on its high affinity for the platelet IP receptor (pKi of 7.7), a starting concentration range of 10 nM to 10 µM is recommended.[1]

Solubility and Storage

  • Solubility: Consult the manufacturer's data sheet for specific solubility information. It is typically soluble in DMSO.

  • Storage: Store the stock solution at -20°C or -80°C as recommended by the supplier to ensure stability.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of the prostacyclin IP receptor in a variety of cellular systems. The provided protocols offer a starting point for utilizing this compound in cell culture experiments. It is recommended that researchers optimize the working concentrations and incubation times for their specific cell type and experimental setup.

References

Application Notes and Protocols: Preparation of RO3244794 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of RO3244794, a potent and selective prostacyclin (IP) receptor antagonist, using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the stability, and reliable performance of the compound in downstream applications.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below. This information is essential for accurate preparation of stock solutions and for experimental design.

ParameterValueReference
Molecular Weight 451.42 g/mol [1][2][3]
Appearance White to off-white solid[1]
Chemical Formula C25H19F2NO5[4]
Solubility in DMSO ≥ 4.54 mg/mL (≥ 10.06 mM)[2]
Recommended Storage (Solid) -20°C for long-term (months to years)[4]
Recommended Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month (protect from light)[1]

Note: One source indicates a higher solubility of 50 mg/mL (110.76 mM) in DMSO with the aid of ultrasonic treatment. It is recommended to start with the lower concentration to ensure complete dissolution.[1]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials and Equipment:
  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator (water bath)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:
  • Preparation: Before starting, ensure that the this compound powder and DMSO are at room temperature to prevent condensation of atmospheric moisture. It is crucial to use anhydrous DMSO as its hygroscopic nature can impact the solubility of the product.[1]

  • Weighing: Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.51 mg of this compound.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO to the 4.51 mg of powder.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Sonication (Recommended): If the compound does not fully dissolve with vortexing, place the vial in a water bath sonicator for 10-15 minutes.[2] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Once the this compound is completely dissolved, it is recommended to aliquot the stock solution into single-use volumes in sterile, tightly sealed microcentrifuge tubes or amber vials. This minimizes the number of freeze-thaw cycles, which can degrade the compound.

  • Long-term Storage: Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Always protect the stock solution from light.[1]

Safety Precautions:
  • Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and its mechanism of action.

G cluster_prep Preparation of this compound Stock Solution start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve sonicate Sonicate if Necessary dissolve->sonicate check_sol Visually Inspect for Complete Dissolution dissolve->check_sol No sonicate->check_sol Yes check_sol->dissolve Not Dissolved aliquot Aliquot into Single-Use Vials check_sol->aliquot Dissolved store Store at -80°C or -20°C (Protect from Light) aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

G cluster_pathway This compound Signaling Pathway prostacyclin Prostacyclin (PGI2) ip_receptor IP Receptor prostacyclin->ip_receptor Activates downstream Downstream Signaling (e.g., cAMP production) ip_receptor->downstream Initiates This compound This compound This compound->ip_receptor Antagonizes

Caption: this compound as a prostacyclin receptor antagonist.

References

Application Notes and Protocols for RO3244794 in Platelet Aggregation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of RO3244794 in platelet aggregation studies. This compound is a potent and selective antagonist of the prostacyclin receptor (IP receptor)[1][2]. In platelets, the activation of the IP receptor by its natural ligand, prostacyclin (PGI2), leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn inhibits platelet activation and aggregation[3][4]. By blocking this key inhibitory pathway, this compound can be a valuable tool to study the mechanisms of platelet activation and to investigate the effects of pro-aggregatory stimuli in the absence of IP receptor-mediated inhibition.

While the user's initial interest was in the context of Protease-Activated Receptor 4 (PAR4), it is important to clarify that this compound is not a PAR4 antagonist. However, it can be used in conjunction with PAR4 agonists to dissect the interplay between the inhibitory IP signaling pathway and the activatory PAR4 signaling pathway in platelets. Thrombin is a potent platelet agonist that activates platelets through both PAR1 and PAR4[5][6][7]. PAR4 activation leads to sustained signaling that is crucial for stable thrombus formation[6]. By using this compound to block the inhibitory IP pathway, researchers can potentially unmask or enhance the pro-aggregatory effects of PAR4 activation, providing a clearer understanding of its signaling cascade.

Data Presentation

The following table summarizes the key quantitative data for this compound based on published literature.

ParameterValueSpecies/SystemReference
Receptor Affinity (pKi) 7.7 ± 0.03Human Platelets[1][2]
6.9 ± 0.1Recombinant Human IP Receptor[1][2]
Functional Antagonist Affinity (pKi) 8.5 ± 0.11CHO-K1 cells expressing human IP receptor (cAMP accumulation)[1][2]
Selectivity Highly selective for the IP receptor over EP1, EP3, EP4, and TP receptorsNot Specified[1][2]

Signaling Pathways

The following diagram illustrates the signaling pathway of the prostacyclin (IP) receptor in platelets and the mechanism of action of this compound.

IP_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space PGI2 Prostacyclin (PGI2) IP_Receptor IP Receptor PGI2->IP_Receptor Binds & Activates This compound This compound This compound->IP_Receptor Binds & Blocks AC Adenylate Cyclase IP_Receptor->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion of ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Inhibition Inhibition of Platelet Activation & Aggregation PKA->Inhibition

Caption: IP Receptor Signaling Pathway and this compound Mechanism of Action.

This second diagram illustrates a potential experimental workflow where this compound is used to study PAR4-mediated platelet aggregation.

Experimental_Workflow cluster_prep Platelet Preparation cluster_assay Platelet Aggregation Assay (LTA) cluster_analysis Data Analysis Blood Whole Blood Collection (Sodium Citrate) PRP Prepare Platelet-Rich Plasma (PRP) by centrifugation Blood->PRP Adjust Adjust Platelet Count PRP->Adjust Preincubation Pre-incubate PRP with This compound or Vehicle Adjust->Preincubation Agonist Add PAR4 Agonist (e.g., AYPGKF-NH2) Preincubation->Agonist Measure Measure Light Transmittance over time Agonist->Measure Compare Compare Aggregation Curves Measure->Compare Quantify Quantify % Aggregation and Lag Time Compare->Quantify

Caption: Experimental Workflow for Studying PAR4-Mediated Platelet Aggregation using this compound.

Experimental Protocols

Protocol 1: Preparation of Platelet-Rich Plasma (PRP)

This protocol describes the preparation of PRP from human whole blood for use in platelet aggregation studies.

Materials:

  • Human whole blood collected in 3.2% or 3.8% sodium citrate (B86180) tubes.

  • Plastic or siliconized glassware to prevent platelet activation.

  • Benchtop centrifuge with a swinging bucket rotor.

Procedure:

  • Collect whole blood into sodium citrate tubes. Avoid trauma to the vein to prevent activation of platelets.

  • Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.

  • Carefully collect the supernatant, which is the platelet-rich plasma (PRP), without disturbing the buffy coat layer.

  • Keep the PRP at room temperature for use within 3-4 hours. Do not refrigerate, as this can activate platelets.

  • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500-2000 x g for 15 minutes. PPP is used as a reference (100% aggregation) in light transmission aggregometry.

Protocol 2: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol details the use of this compound in a platelet aggregation assay to study the effect of a PAR4 agonist.

Materials:

  • Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP).

  • Light Transmission Aggregometer.

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in saline).

  • PAR4 activating peptide (PAR4-AP), e.g., AYPGKF-NH2, as the agonist.

  • Vehicle control (the same solvent used for this compound).

  • Saline.

Procedure:

  • Instrument Setup:

    • Turn on the aggregometer and allow it to warm up to 37°C.

    • Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.

  • Assay Preparation:

    • Pipette an appropriate volume of PRP (typically 250-450 µL) into the aggregometer cuvettes containing a stir bar.

    • Place the cuvettes in the incubation wells at 37°C for at least 5 minutes to allow the temperature to equilibrate.

  • Pre-incubation with this compound:

    • Add a small volume of the this compound solution (at various desired final concentrations) or vehicle to the PRP.

    • Incubate for a predetermined time (e.g., 2-5 minutes) to allow the antagonist to bind to the IP receptors.

  • Initiation of Aggregation:

    • Move the cuvette to the assay well.

    • Add the PAR4-AP agonist to the PRP to induce aggregation. The final concentration of the agonist should be determined from a dose-response curve.

  • Data Acquisition:

    • Record the change in light transmission for a set period (e.g., 5-10 minutes) or until the aggregation response has reached a plateau.

  • Data Analysis:

    • The primary endpoint is the maximal percentage of aggregation. The lag time to the onset of aggregation can also be measured.

    • Compare the aggregation curves and quantitative data from samples treated with this compound to the vehicle control. An increase in aggregation in the presence of this compound would indicate a role for endogenous or exogenous IP receptor ligands in modulating PAR4-mediated platelet activation.

Conclusion

This compound is a valuable pharmacological tool for investigating platelet function. As a selective IP receptor antagonist, it allows for the specific blockade of the primary inhibitory pathway in platelets. This enables a more detailed study of pro-aggregatory signaling pathways, such as that mediated by PAR4, by removing the confounding influence of prostacyclin-mediated inhibition. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments to further elucidate the complex mechanisms of platelet aggregation.

References

Application Notes and Protocols for RO3244794 Administration in Carrageenan-Induced Hyperalgesia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO3244794 is a potent and selective antagonist of the prostacyclin (PGI₂) receptor, also known as the IP receptor.[1][2] The IP receptor is a G protein-coupled receptor that plays a significant role in inflammatory processes and the modulation of nociception.[1][3][4] Carrageenan-induced hyperalgesia is a widely utilized and well-characterized animal model of acute inflammatory pain.[5][6] Subcutaneous injection of carrageenan into the paw of a rodent elicits a localized inflammatory response characterized by edema, infiltration of immune cells, and a heightened sensitivity to noxious stimuli (hyperalgesia).[5][6] This model is instrumental in the preclinical evaluation of novel analgesic and anti-inflammatory compounds. These application notes provide a detailed protocol for the administration of this compound to assess its efficacy in attenuating carrageenan-induced mechanical hyperalgesia in a rat model.

Mechanism of Action of this compound

This compound functions as a competitive antagonist at the prostacyclin (IP) receptor.[1][2] In the context of inflammation, tissue injury leads to the release of various inflammatory mediators, including prostaglandins (B1171923) such as prostacyclin (PGI₂). PGI₂ binds to and activates the IP receptor on primary afferent neurons. The IP receptor is primarily coupled to a Gs alpha subunit (Gαs) of a heterotrimeric G protein.[4] Activation of the IP receptor stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA). PKA can then phosphorylate and sensitize various ion channels, such as transient receptor potential (TRP) channels and voltage-gated sodium channels, on the neuronal membrane. This sensitization lowers the activation threshold of nociceptors, resulting in a state of hyperalgesia where stimuli that would normally be non-painful or mildly painful are perceived as intensely painful. This compound, by blocking the binding of PGI₂ to the IP receptor, prevents this signaling cascade, thereby reducing the sensitization of nociceptors and alleviating inflammatory pain.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGI2 PGI2 IP_Receptor IP Receptor PGI2->IP_Receptor Binds and Activates This compound This compound This compound->IP_Receptor Blocks G_protein Gαs IP_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates Ion_Channels Ion Channels (e.g., TRP channels) PKA->Ion_Channels Phosphorylates and Sensitizes Hyperalgesia Hyperalgesia Ion_Channels->Hyperalgesia Leads to

Figure 1: Signaling pathway of the prostacyclin IP receptor in hyperalgesia and the antagonistic action of this compound.

Experimental Protocols

This section details the methodology for investigating the effects of this compound on carrageenan-induced mechanical hyperalgesia in rats.

Materials and Reagents
  • This compound

  • Vehicle for this compound (e.g., 10% DMSO and 50% propylene (B89431) glycol)

  • λ-Carrageenan

  • Sterile 0.9% saline

  • Male Sprague-Dawley or Wistar rats (280-300 g)

  • Ugo Basile Analgesy Meter (or equivalent electronic von Frey apparatus) for Randall-Selitto test

  • Oral gavage needles

  • 27-gauge needles and 1 ml syringes

Animal Model

Adult male Sprague-Dawley or Wistar rats weighing between 280 and 300 grams are suitable for this model. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. All experimental procedures should be conducted in accordance with institutional animal care and use committee guidelines.

Experimental Workflow

experimental_workflow cluster_pre_treatment Baseline Measurement cluster_induction Induction of Hyperalgesia cluster_treatment Treatment cluster_post_treatment Assessment of Hyperalgesia Baseline Measure baseline paw withdrawal threshold Carrageenan_Injection Intraplantar injection of carrageenan Baseline->Carrageenan_Injection t = 0 h RO3244794_Admin Oral administration of this compound or vehicle Carrageenan_Injection->RO3244794_Admin t = 2 h Hyperalgesia_Measurement Measure paw withdrawal threshold RO3244794_Admin->Hyperalgesia_Measurement t = 3 h

Figure 2: Experimental workflow for the administration of this compound in a carrageenan-induced hyperalgesia model.

Detailed Protocol
  • Acclimatization and Baseline Measurement:

    • Allow the rats to acclimate to the testing environment for at least 30 minutes before any measurements are taken.

    • Gently restrain the rat and apply the stylus of the Ugo Basile Analgesy Meter to the plantar surface of the right hind paw.

    • Apply a linearly increasing pressure until the rat withdraws its paw, vocalizes, or struggles. This pressure is recorded as the paw withdrawal threshold (PWT) in grams.

    • Repeat the measurement two to three times on the same paw with at least a 5-minute interval between measurements and calculate the mean to establish the baseline PWT.

  • Induction of Hyperalgesia:

    • Prepare a 2% (w/v) solution of λ-carrageenan in sterile 0.9% saline.

    • Briefly anesthetize the rats with isoflurane (B1672236) or another suitable anesthetic.

    • Inject 100 µL of the 2% carrageenan solution subcutaneously into the plantar surface of the right hind paw using a 27-gauge needle.

  • This compound Administration:

    • Prepare solutions of this compound at the desired concentrations (e.g., 0.3, 1, 3, 10, and 30 mg/kg) in a suitable vehicle (e.g., 10% DMSO and 50% propylene glycol). A vehicle control group should also be prepared.

    • Two hours after the carrageenan injection, administer the prepared solutions of this compound or vehicle to the rats via oral gavage.

  • Assessment of Mechanical Hyperalgesia:

    • One hour after the administration of this compound or vehicle (i.e., three hours post-carrageenan injection), measure the paw withdrawal threshold using the Ugo Basile Analgesy Meter as described in the baseline measurement step.

    • The data are typically expressed as the mean paw withdrawal threshold (in grams) ± standard error of the mean (S.E.M.).

Data Presentation

The following table summarizes the quantitative data on the effect of oral administration of this compound on carrageenan-induced mechanical hyperalgesia in rats.[1]

Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Threshold (g) ± S.E.M.
Vehicle-75 ± 5
This compound0.380 ± 6
This compound195 ± 8
This compound3110 ± 10
This compound10125 ± 12
This compound30130 ± 15

*Indicates a statistically significant difference compared to the vehicle-treated group.

Conclusion

This compound demonstrates a dose-dependent analgesic effect in the carrageenan-induced model of inflammatory pain, signifying the crucial role of the prostacyclin IP receptor in the development of mechanical hyperalgesia. The protocols outlined in this document provide a robust framework for the in vivo evaluation of IP receptor antagonists as potential therapeutic agents for the management of inflammatory pain.

References

Application Notes and Protocols: Assessing RO3244794 in the Acetic Acid-Induced Writhing Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acetic acid-induced writhing test is a standard and widely used model for screening the efficacy of analgesic agents, particularly those with peripheral activity.[1] The intraperitoneal injection of acetic acid induces a characteristic writhing response in rodents, which is a quantifiable measure of visceral pain.[2] This pain response is mediated by the release of endogenous mediators such as prostaglandins (B1171923) and bradykinin, which sensitize nociceptors.[3] RO3244794 is a potent and selective antagonist of the prostacyclin (PGI2) receptor (IP receptor).[4][5] Since prostacyclin is a key mediator of inflammatory pain, the acetic acid-induced writhing test is a suitable model to evaluate the analgesic potential of this compound.[4][6] These application notes provide a detailed protocol for assessing the analgesic effects of this compound using this model.

Mechanism of Action: this compound

This compound exerts its analgesic effects by competitively blocking the IP receptor, a G-protein coupled receptor.[7] In response to tissue injury and inflammation, such as that induced by acetic acid, cyclooxygenase (COX) enzymes produce various prostaglandins, including prostacyclin (PGI2). PGI2 then binds to and activates IP receptors on sensory neurons.[3] This activation leads to a signaling cascade involving the Gs alpha subunit, adenylyl cyclase activation, and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[8] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and sensitizes ion channels involved in nociception, leading to an increased pain signal.[9] By antagonizing the IP receptor, this compound prevents the binding of PGI2 and disrupts this signaling pathway, thereby reducing the sensitization of nociceptors and attenuating the pain response.[4]

RO3244794_Mechanism_of_Action cluster_0 Inflammatory Stimulus (Acetic Acid) cluster_1 Prostaglandin Synthesis cluster_2 Sensory Neuron cluster_3 Pharmacological Intervention Tissue_Injury Tissue Injury COX COX Enzymes Tissue_Injury->COX PGI2 Prostacyclin (PGI2) COX->PGI2 IP_Receptor IP Receptor PGI2->IP_Receptor Binds G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates Ion_Channel Ion Channels PKA->Ion_Channel Sensitizes Nociception Nociceptive Signal (Pain) Ion_Channel->Nociception This compound This compound This compound->IP_Receptor Blocks

Figure 1: Signaling pathway of this compound in attenuating pain.

Experimental Protocol

This protocol outlines the assessment of this compound in the acetic acid-induced writhing test in mice.

Materials and Reagents
  • Animals: Male Swiss albino mice (20-30 g).

  • Test Compound: this compound.

  • Standard Drug (Positive Control): Morphine sulfate (B86663) or Diclofenac sodium.

  • Vehicle: A suitable vehicle for intravenous administration of a poorly soluble compound. A common example is a mixture of Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 400 (PEG 400), and saline (0.9% NaCl).

  • Irritant: Acetic acid solution (0.6% or 1% v/v in distilled water).[1][6]

  • Equipment:

    • Animal balance

    • Syringes (1 ml) with appropriate gauge needles for intravenous and intraperitoneal administration

    • Transparent observation chambers

    • Stopwatch

Preparation of Solutions
SolutionPreparation Instructions
This compound Prepare stock solutions of this compound in a suitable vehicle. For a dose-response study, prepare serial dilutions to achieve final doses of 1, 3, 10, and 30 mg/kg. The final injection volume should be 5-10 ml/kg.
Vehicle Control Prepare the same vehicle used for this compound without the active compound.
Standard Drug Dissolve Morphine sulfate in 0.9% saline to a final concentration for a dose of 5 mg/kg.[6] Alternatively, dissolve Diclofenac sodium in a suitable vehicle for a dose of 10 mg/kg. The final injection volume should be consistent with the test groups.
Acetic Acid Solution Prepare a 1% (v/v) solution of acetic acid in distilled water.[6] For example, add 1 ml of glacial acetic acid to 99 ml of distilled water.
Experimental Design and Procedure
  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.

  • Fasting: Fast the animals for 12-18 hours before the experiment, with continued access to water.[1]

  • Grouping: Randomly divide the mice into the following groups (n=6-8 per group):

    • Group I (Vehicle Control): Receives the vehicle intravenously (i.v.).

    • Group II (Positive Control): Receives the standard drug (e.g., Morphine sulfate, 5 mg/kg, subcutaneously or Diclofenac sodium, 10 mg/kg, intraperitoneally).

    • Group III-VI (Test Groups): Receive this compound at doses of 1, 3, 10, and 30 mg/kg, i.v.[4]

  • Drug Administration: Administer the vehicle, standard drug, or this compound to the respective groups. A pre-treatment time of 30-60 minutes is recommended before the induction of writhing.[4]

  • Induction of Writhing: After the pre-treatment period, administer the 1% acetic acid solution (10 ml/kg or 1 ml/100g body weight) intraperitoneally (i.p.) to each mouse.[6]

  • Observation: Immediately after the acetic acid injection, place each mouse individually into a transparent observation chamber. After a latency period of 5 minutes, count the total number of writhes for a period of 10-20 minutes.[1] A writhe is characterized by a wave of contraction of the abdominal muscles followed by the stretching of the hind limbs.[1]

  • Data Collection: Record the number of writhes for each animal in all groups.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase Acclimatization Animal Acclimatization (1 week) Fasting Fasting (12-18 hours) Acclimatization->Fasting Grouping Animal Grouping (n=6-8 per group) Fasting->Grouping Drug_Admin Drug Administration (Vehicle, Standard, this compound) Grouping->Drug_Admin Pre_treatment Pre-treatment Period (30-60 min) Drug_Admin->Pre_treatment Acetic_Acid Acetic Acid Injection (1%, 10 ml/kg, i.p.) Pre_treatment->Acetic_Acid Latency Latency Period (5 min) Acetic_Acid->Latency Observation Observation & Writhing Count (10-20 min) Latency->Observation Data_Collection Data Collection & Analysis Observation->Data_Collection

Figure 2: Experimental workflow for the acetic acid-induced writhing test.
Data Presentation and Analysis

The analgesic activity is quantified as the percentage inhibition of writhing. The results should be presented in a clear, tabular format.

Calculation of Percentage Inhibition:

Percentage Inhibition (%) = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100

Table 1: Analgesic Effect of this compound in the Acetic Acid-Induced Writhing Test

Treatment GroupDose (mg/kg)Route of AdministrationMean Number of Writhes ± SEM% Inhibition of Writhing
Vehicle Control-i.v.Expected: ~30-500%
Morphine Sulfate5s.c.Expected: Significant reductionExpected: >50%
Diclofenac Sodium10i.p.Expected: Significant reductionExpected: >50%
This compound1i.v.To be determinedTo be calculated
This compound3i.v.To be determinedTo be calculated
This compound10i.v.To be determinedTo be calculated
This compound30i.v.To be determinedTo be calculated

Note: The expected number of writhes and percentage inhibition are approximate and can vary based on specific laboratory conditions and animal strains.

Statistical Analysis:

The data should be analyzed using appropriate statistical methods, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the treated groups with the vehicle control group. A p-value of less than 0.05 is typically considered statistically significant.

Conclusion

The acetic acid-induced writhing test is a robust and reliable method for evaluating the peripheral analgesic activity of compounds like this compound.[1] A dose-dependent reduction in the number of writhes by this compound would provide strong evidence of its analgesic efficacy, likely mediated through the antagonism of the IP receptor. This protocol provides a comprehensive framework for conducting such an assessment in a preclinical setting.

References

Determining the Potency of RO3244794: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO3244794 is a potent and selective antagonist of the prostacyclin (IP) receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes.[1] The primary signaling pathway activated by the IP receptor involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][3] Therefore, cell-based assays that measure the inhibition of agonist-induced cAMP production are fundamental for determining the potency of this compound. This document provides detailed application notes and protocols for conducting such assays.

Mechanism of Action of this compound

Prostacyclin (PGI2) and its analogs are potent activators of the IP receptor, which is coupled to the Gs alpha subunit of the heterotrimeric G protein.[2][3] Upon agonist binding, the Gs alpha subunit activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. This compound, as a competitive antagonist, binds to the IP receptor and blocks the binding of agonists, thereby preventing the downstream signaling cascade that leads to cAMP accumulation.

RO3244794_Signaling_Pathway cluster_membrane Cell Membrane IP_Receptor IP Receptor G_Protein G Protein (Gs) IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP Converts Agonist Prostacyclin (Agonist) Agonist->IP_Receptor Binds & Activates This compound This compound (Antagonist) This compound->IP_Receptor Binds & Blocks cAMP cAMP ATP->cAMP to Downstream Downstream Cellular Effects cAMP->Downstream Initiates

Figure 1: this compound Signaling Pathway

Quantitative Data Summary

The potency of this compound has been determined in various cell-based and biochemical assays. The following table summarizes the key quantitative data.

ParameterValueCell Line/SystemAssay TypeReference
pKi 7.7 ± 0.03Human PlateletsRadioligand Binding[4][5]
pKi 6.9 ± 0.1Recombinant IP ReceptorRadioligand Binding[4][5]
pIC50 6.5 ± 0.06CHO-K1 cells expressing human IP receptorcAMP Accumulation Assay[4]
pKi (functional) 8.5 ± 0.11CHO-K1 cells expressing human IP receptorcAMP Accumulation Assay[4][5]

pKi represents the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of the antagonist. A higher pKi value signifies a higher binding affinity. pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50), representing the concentration of the antagonist required to inhibit 50% of the agonist-induced response.

Experimental Protocols

A highly sensitive and robust method for determining the potency of this compound is the AlphaScreen™ cAMP assay. This homogeneous (no-wash) assay is based on the competition between endogenous cAMP produced by the cells and a biotinylated cAMP tracer for binding to an anti-cAMP antibody.

Protocol: Determination of this compound Potency using the AlphaScreen™ cAMP Assay

This protocol is designed for use with Chinese Hamster Ovary (CHO-K1) cells stably expressing the human IP receptor.

Materials:

  • CHO-K1 cells stably expressing the human IP receptor

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound

  • IP receptor agonist (e.g., carbaprostacyclin - cPGI2 or iloprost)

  • AlphaScreen™ cAMP Assay Kit (containing Acceptor beads, Donor beads, biotinylated cAMP)

  • Stimulation Buffer (e.g., HBSS with 0.1% BSA, 0.5 mM IBMX, pH 7.4)

  • Lysis Buffer

  • White, opaque 384-well microplates

  • Multichannel pipettes

  • Incubator (37°C, 5% CO2)

  • Plate reader capable of AlphaScreen™ detection

Experimental Workflow:

Experimental_Workflow start Start cell_culture 1. Culture CHO-K1 cells expressing IP receptor start->cell_culture cell_prep 2. Harvest and resuspend cells in Stimulation Buffer cell_culture->cell_prep plate_cells 3. Plate cells in a 384-well plate cell_prep->plate_cells add_ro 4. Add serial dilutions of this compound plate_cells->add_ro add_agonist 5. Add IP receptor agonist (e.g., cPGI2) add_ro->add_agonist incubate 6. Incubate at room temperature add_agonist->incubate add_detection 7. Add AlphaScreen™ detection reagents incubate->add_detection incubate_detect 8. Incubate in the dark add_detection->incubate_detect read_plate 9. Read plate on an AlphaScreen-capable reader incubate_detect->read_plate analyze_data 10. Analyze data and calculate pIC50 read_plate->analyze_data end End analyze_data->end

Figure 2: Experimental Workflow for this compound Potency Assay

Procedure:

  • Cell Culture: Culture CHO-K1 cells expressing the human IP receptor in appropriate cell culture medium until they reach 70-90% confluency.

  • Cell Preparation:

    • Gently detach the cells from the culture flask.

    • Centrifuge the cells and resuspend the pellet in Stimulation Buffer.

    • Perform a cell count and adjust the cell density as required for the assay (typically 1,000-5,000 cells per well, to be optimized).

  • Assay Plate Preparation:

    • Add the cell suspension to the wells of a white, opaque 384-well plate.

  • Compound Addition:

    • Prepare serial dilutions of this compound in Stimulation Buffer.

    • Add the this compound dilutions to the respective wells.

  • Agonist Stimulation:

    • Prepare the IP receptor agonist (e.g., cPGI2) at a concentration that elicits a submaximal response (e.g., EC80). A final concentration of 10 nM cPGI2 has been shown to be effective.[4]

    • Add the agonist to all wells except for the negative control wells.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Detection:

    • Prepare the AlphaScreen™ detection mix containing Acceptor beads and biotinylated cAMP in Lysis Buffer according to the manufacturer's instructions.

    • Add the detection mix to all wells.

  • Second Incubation: Incubate the plate in the dark at room temperature for 1-2 hours to allow the assay signal to develop.

  • Signal Reading: Read the plate using a plate reader equipped for AlphaScreen™ detection. The signal is inversely proportional to the amount of cAMP produced.

  • Data Analysis:

    • Generate a dose-response curve by plotting the AlphaScreen™ signal against the logarithm of the this compound concentration.

    • Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.

    • Calculate the pIC50 by taking the negative logarithm of the IC50 value (in Molar).

Conclusion

The cell-based cAMP assay is a robust and reliable method for determining the potency of this compound as an IP receptor antagonist. The detailed protocol and understanding of the underlying signaling pathway provided in these application notes will enable researchers to accurately assess the pharmacological properties of this compound and similar molecules in a physiologically relevant context.

References

Application Notes and Protocols for RO3244794

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the storage, stability, and use of RO3244794, a potent and selective antagonist of the prostacyclin (IP) receptor. The included protocols and data are intended to facilitate its effective use in research and drug development settings.

Introduction

This compound is a selective antagonist for the prostacyclin (IP) receptor, a Gs-protein coupled receptor.[1] Prostacyclin (PGI2) is a lipid mediator involved in various physiological processes, including vasodilation, inhibition of platelet aggregation, and inflammation. By blocking the IP receptor, this compound serves as a valuable tool for investigating the roles of the PGI2 signaling pathway in these processes and for the potential development of therapeutics for conditions such as pain and inflammation.[1][2]

Storage and Stability Guidelines

Proper storage of this compound is critical to maintain its integrity and ensure experimental reproducibility. The following guidelines are based on information from suppliers and general best practices for small molecule handling.

2.1. Storage of Solid Compound

For long-term storage, this compound in its solid (powder) form should be stored at -20°C for up to three years.[3] It is recommended to store the compound in a tightly sealed container, protected from light and moisture.

2.2. Preparation and Storage of Stock Solutions

It is advisable to prepare a concentrated stock solution of this compound in a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating stock solutions of this compound.

Table 1: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureDurationRecommendations
-80°C6 months to 1 yearAliquot to avoid repeated freeze-thaw cycles.[3][4]
-20°C1 monthProtect from light. Aliquot to avoid repeated freeze-thaw cycles.[4]

2.3. Stability Considerations

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade the compound. It is highly recommended to aliquot the stock solution into single-use volumes to minimize this risk.

  • Light Sensitivity: this compound should be protected from light, as benzofuran (B130515) derivatives, which are part of its structure, can be susceptible to photodegradation. Store solutions in amber vials or tubes wrapped in foil.

Biological Activity

This compound is a potent antagonist of the human IP receptor. Its biological activity has been characterized in both receptor binding and functional assays.

Table 2: Biological Activity of this compound at the Human IP Receptor

Assay TypeSystempKi / pIC50 (mean ± SEM)
Receptor Binding AffinityHuman Platelets7.7 ± 0.03
Receptor Binding AffinityRecombinant IP Receptor6.9 ± 0.1
Functional Antagonism (cAMP accumulation)CHO-K1 cells expressing human IP receptor8.5 ± 0.11

Data sourced from Bley et al., 2006.[2]

Signaling Pathway

The prostacyclin (IP) receptor is a Gs-protein coupled receptor. Upon binding of its agonist, such as prostacyclin (PGI2) or its analogs, the receptor activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP concentration mediates various downstream cellular responses. This compound acts as a competitive antagonist at the IP receptor, blocking the binding of agonists and thereby inhibiting the downstream signaling cascade.

Gs_Signaling_Pathway cluster_membrane Cell Membrane IP_Receptor IP Receptor G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Catalyzes PGI2 Prostacyclin (PGI2) (Agonist) PGI2->IP_Receptor Activates This compound This compound (Antagonist) This compound->IP_Receptor Blocks ATP ATP Cellular_Response Downstream Cellular Response cAMP->Cellular_Response Mediates

Caption: Prostacyclin (IP) Receptor Signaling Pathway.

Experimental Protocols

The following is a detailed protocol for a cAMP functional assay to determine the antagonist activity of this compound. This protocol is adapted from Bley et al., 2006.[2]

5.1. Objective

To measure the ability of this compound to inhibit the agonist-induced accumulation of cyclic AMP (cAMP) in a cell line expressing the human IP receptor.

5.2. Materials

  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human IP receptor.

  • Cell Culture Medium: Ham's F-12 nutrient media supplemented with 10% fetal bovine serum and an appropriate selection antibiotic (e.g., G418).

  • Reagents:

    • This compound

    • IP receptor agonist (e.g., iloprost (B1671730) or a stable PGI2 analog)

    • Stimulation buffer (e.g., Hank's Balanced Salt Solution with 5 mM HEPES and 0.1% BSA)

    • Phosphodiesterase (PDE) inhibitor (e.g., 0.5 M IBMX)

    • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

    • Cell dissociation solution (e.g., Versene)

    • Phosphate-Buffered Saline (PBS)

  • Equipment:

    • Cell culture incubator (37°C, 5% CO2)

    • 96-well or 384-well microplates

    • Plate reader compatible with the chosen cAMP detection kit

5.3. Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis A Culture Cells B Harvest & Resuspend Cells A->B C Plate Cells B->C D Add this compound (Antagonist) C->D E Add Agonist D->E F Incubate E->F G Lyse Cells & Add Detection Reagents F->G H Read Plate G->H I Data Analysis (IC50) H->I

Caption: Experimental Workflow for cAMP Antagonist Assay.

5.4. Step-by-Step Procedure

  • Cell Culture:

    • Culture CHO-K1 cells expressing the human IP receptor in T-75 flasks until they reach 80-90% confluency.

  • Cell Preparation:

    • Wash the cells twice with PBS.

    • Detach the cells using a non-enzymatic cell dissociation solution (e.g., Versene) for 5 minutes at 37°C.

    • Resuspend the cells in stimulation buffer and centrifuge at 800 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in stimulation buffer containing a PDE inhibitor (e.g., 0.5 M IBMX).

    • Perform a cell count and adjust the cell density to the desired concentration (e.g., 100,000 cells per well).

  • Assay Protocol:

    • Dispense the cell suspension into the wells of a 96-well or 384-well plate.

    • Prepare serial dilutions of this compound in stimulation buffer. Add the this compound dilutions to the appropriate wells. Include vehicle control wells.

    • Incubate the plate for 15 minutes at room temperature.

    • Prepare a solution of the IP receptor agonist (e.g., iloprost) in stimulation buffer at a concentration that elicits a submaximal response (e.g., EC80).

    • Add the agonist solution to all wells except for the negative control wells.

    • Incubate the plate for 30 minutes at room temperature.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis:

    • Plot the agonist response (cAMP concentration) as a function of the this compound concentration.

    • Perform a non-linear regression analysis to determine the IC50 value of this compound, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.

Conclusion

This compound is a valuable pharmacological tool for studying the prostacyclin signaling pathway. Adherence to the storage, stability, and experimental guidelines outlined in these application notes will help ensure the generation of reliable and reproducible data in your research endeavors.

References

Vehicle Selection for In Vivo Administration of RO3244794

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed guidance and protocols for the selection of appropriate vehicles for the in vivo administration of RO3244794, a selective prostacyclin (IP) receptor antagonist. The information is compiled from publicly available data and is intended for research purposes only.

Introduction to this compound

This compound is a potent and selective antagonist of the prostacyclin (IP) receptor, with the chemical formula C25H19F2NO5 and a molecular weight of 451.43 g/mol [1]. It is a valuable tool for investigating the physiological and pathological roles of the IP receptor in various biological systems. Due to its physicochemical properties, this compound is sparingly soluble in aqueous solutions, necessitating the use of specific vehicle formulations for effective in vivo delivery.

Physicochemical Properties and Solubility

A summary of the relevant physicochemical properties of this compound is presented in Table 1. The compound is soluble in dimethyl sulfoxide (B87167) (DMSO)[1][2][3]. Sonication is recommended to aid dissolution[2].

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC25H19F2NO5[1]
Molecular Weight451.43[1]
AppearanceWhite to off-white solid[3]
Solubility in DMSO4.54 mg/mL (10.06 mM) with sonication[2]
Solubility in DMSO50 mg/mL (110.76 mM) with ultrasonic[3]

Recommended Vehicle Formulations for In Vivo Administration

Based on preclinical studies in rats, several vehicle formulations have been successfully used for the administration of this compound via intravenous (i.v.) and oral (p.o.) routes[4]. The selection of an appropriate vehicle will depend on the desired route of administration, dose, and experimental model.

Table 2: Recommended Vehicle Formulations for this compound

Route of AdministrationVehicle CompositionMaximum ConcentrationSource
Intravenous (i.v.) / Oral (p.o.)100 mM Trizma® base<30 mg/mL[4]
Intravenous (i.v.) / Oral (p.o.)10% DMSO, 50% propylene (B89431) glycol in deionized water<30 mg/mL[4]
Intravenous (i.v.) / Oral (p.o.)5.6% sodium benzoate, 0.5% benzoic acid, 85% propylene glycol<30 mg/mL[4]
Oral (p.o.) - Suspension0.5% carboxymethylcellulose, 0.9% sodium chloride, 0.4% polysorbate, 0.9% benzyl (B1604629) alcohol in deionized waterNot specified[4]

Experimental Protocols

The following protocols are adapted from established methodologies for the preparation of this compound formulations[4].

Protocol for Preparation of a Solubilized Formulation (for i.v. or p.o. administration)

This protocol describes the preparation of a solution using a co-solvent system.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Propylene glycol

  • Deionized water

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sonicator (water bath)

  • Sterile filters (0.22 µm) for i.v. administration

Procedure:

  • Weigh the required amount of this compound and place it in a sterile conical tube.

  • Add the required volume of DMSO to the tube.

  • Vortex the mixture thoroughly.

  • If necessary, sonicate the mixture in a water bath until the compound is completely dissolved[2].

  • Add the required volume of propylene glycol to the solution and vortex to mix.

  • Slowly add the deionized water to the desired final volume while vortexing to prevent precipitation.

  • For intravenous administration, sterile filter the final solution using a 0.22 µm syringe filter.

Protocol for Preparation of a Suspension Formulation (for p.o. administration)

This protocol is suitable for preparing a suspension for oral gavage.

Materials:

  • This compound

  • Carboxymethylcellulose (CMC)

  • Sodium chloride (NaCl)

  • Polysorbate 80 (Tween 80)

  • Benzyl alcohol

  • Deionized water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the vehicle by dissolving the carboxymethylcellulose, sodium chloride, polysorbate 80, and benzyl alcohol in deionized water. Mix thoroughly using a magnetic stirrer until a homogenous solution is formed.

  • Weigh the required amount of this compound.

  • Levigate the this compound powder with a small amount of the prepared vehicle to form a smooth paste. This can be done using a mortar and pestle.

  • Gradually add the remaining vehicle to the paste while continuously mixing or homogenizing to ensure a uniform suspension.

  • Continue stirring the suspension for a predetermined time to ensure homogeneity before administration.

Visualization of Experimental Workflow

The following diagrams illustrate the key decision-making and experimental processes involved in vehicle selection and formulation preparation.

Vehicle_Selection_Workflow start Start: Need to administer this compound in vivo route Determine Route of Administration start->route iv Intravenous (i.v.) route->iv i.v. po Oral (p.o.) route->po p.o. solution Solution iv->solution formulation_type Select Formulation Type po->formulation_type formulation_type->solution suspension Suspension formulation_type->suspension select_vehicle Select Appropriate Vehicle (Refer to Table 2) solution->select_vehicle suspension->select_vehicle prepare_formulation Prepare Formulation (Follow Protocol 4.1 or 4.2) select_vehicle->prepare_formulation administer Administer to Animal Model prepare_formulation->administer end End of Experiment administer->end

Caption: Workflow for vehicle selection and preparation for this compound.

Signaling_Pathway PGI2 Prostacyclin (PGI2) IP_Receptor IP Receptor PGI2->IP_Receptor Binds and Activates Gs Gs Protein IP_Receptor->Gs Activates This compound This compound This compound->IP_Receptor Antagonizes/Blocks AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., vasodilation, anti-aggregation) PKA->Cellular_Response Phosphorylates targets leading to

References

Troubleshooting & Optimization

Troubleshooting low efficacy of RO3244794 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using RO3244794, a potent and selective prostacyclin (IP) receptor antagonist.

Troubleshooting Guide & FAQs

This section addresses common issues that may lead to the low efficacy of this compound in experimental settings.

Q1: Why am I observing lower than expected antagonism of the IP receptor with this compound?

There are several potential reasons for observing low efficacy. Consider the following factors:

  • Compound Integrity and Storage: Improper storage can lead to the degradation of the compound. This compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] Repeated freeze-thaw cycles should be avoided.

  • Solubility Issues: this compound is soluble in DMSO.[1] For aqueous-based cellular assays, ensure the final DMSO concentration is low (typically <0.1%) and does not affect cell viability or receptor signaling. For in vivo studies, proper formulation is critical.

  • Experimental Design:

    • Concentration: Ensure the concentration range of this compound is appropriate to compete with the agonist being used. The reported pIC50 for this compound in inhibiting cAMP accumulation is 6.5.[2]

    • Agonist Concentration: The concentration of the IP receptor agonist (e.g., iloprost, cicaprost) used to stimulate the receptor can impact the apparent efficacy of this compound. High concentrations of a potent agonist may require higher concentrations of the antagonist to observe a significant effect.

    • Cell System: The expression level of the IP receptor in your cell system can influence the observed antagonist activity. Very high receptor expression may require higher concentrations of this compound for effective antagonism.

  • Off-Target Effects: While this compound is highly selective for the IP receptor, at high concentrations, it may interact with other prostanoid receptors (EP₁, EP₃, EP₄, and TP) with lower affinity.[2][3] Consider if activation of these receptors could be confounding your results.

Q2: I'm seeing inconsistent results between experiments. What could be the cause?

Inconsistent results often stem from variability in experimental conditions. Key areas to check include:

  • Solution Preparation: Prepare fresh working solutions of this compound for each experiment from a properly stored stock solution. The stability of this compound in aqueous buffers over long periods has not been extensively documented.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression and signaling can change with prolonged culturing.

  • Assay Conditions: Maintain consistent incubation times, temperatures, and cell densities between experiments.

Q3: What are the recommended starting concentrations for in vitro and in vivo experiments?

  • In Vitro: For functional assays like cAMP inhibition, a concentration range spanning from 1 nM to 10 µM is a reasonable starting point to generate a dose-response curve. The reported pIC50 of 6.5 corresponds to an IC50 of approximately 316 nM.[2]

  • In Vivo: Efficacious oral doses in rat models of pain and inflammation have been reported in the range of 0.3 to 30 mg/kg.[2][3] The optimal dose will depend on the animal model, route of administration, and specific experimental endpoint.

Q4: Are there any known off-target effects I should be aware of?

This compound is highly selective for the IP receptor. However, at a concentration of 10 µM, it has been shown to displace radioligands from adenosine (B11128) A₃, EP₁, EP₃, EP₄, and TP receptors by more than 30%.[2] If you are using high concentrations of this compound, consider the potential for these off-target interactions.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Binding Affinity (pKi) of this compound

SystempKi (mean ± SEM)Reference
Human Platelets (Native IP Receptor)7.7 ± 0.03[2][3]
Recombinant Human IP Receptor6.9 ± 0.1[2][3]

Table 2: Functional Antagonism (pIC50 and pKi) of this compound

AssayCell LineAgonistParameterValue (mean ± SEM)Reference
cAMP Accumulation InhibitionCHO-K1 (stably expressing human IP receptor)Carbaprostacyclin (cPGI₂)pIC506.5 ± 0.06[2]
cAMP Accumulation InhibitionCHO-K1 (stably expressing human IP receptor)Carbaprostacyclin (cPGI₂)pKi8.5 ± 0.11[2][3]

Table 3: Selectivity Profile of this compound

ReceptorpKiReference
EP₁<5[2][3]
EP₃5.38[2][3]
EP₄5.74[2][3]
TP5.09[2][3]

Experimental Protocols

Protocol 1: In Vitro cAMP Accumulation Assay

This protocol is a general guideline for assessing the antagonist activity of this compound on IP receptor-mediated cAMP production.

  • Cell Culture: Culture CHO-K1 cells stably expressing the human IP receptor in appropriate media.

  • Cell Plating: Seed cells into a 96-well plate at a density of 100,000 cells/well and allow them to adhere overnight.[2]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of working concentrations in a stimulation buffer (e.g., Hank's buffered salt solution with 5 mM HEPES, 0.1% BSA, and 0.5 M IBMX).[2]

  • Antagonist Incubation: Add 5 µL of the this compound working solutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation: Add a fixed concentration of an IP receptor agonist (e.g., 10 nM carbaprostacyclin) to the wells.[2]

  • Incubation: Incubate for 30 minutes at room temperature.[2]

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Protocol 2: In Vivo Formulation and Administration (Rat Model)

This is an example of a vehicle formulation for oral administration of this compound in rats.

  • Vehicle Preparation: Prepare a suspension vehicle consisting of 0.5% carboxymethylcellulose, 0.9% sodium chloride, 0.4% polysorbate 80, and 0.9% benzyl (B1604629) alcohol in deionized water.[2]

  • Compound Suspension: Suspend this compound in the vehicle to the desired concentration.

  • Administration: Administer the suspension orally (p.o.) to rats at a volume of 1 ml/kg.[2]

Visualizations

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGI2 Prostacyclin (PGI₂) or other Agonist IP_Receptor IP Receptor (GPCR) PGI2->IP_Receptor Binds and Activates G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts This compound This compound This compound->IP_Receptor Blocks Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., vasodilation, anti-inflammatory effects) PKA->Cellular_Response Phosphorylates Targets

Caption: Prostacyclin (IP) Receptor Signaling Pathway.

G start Start: Low this compound Efficacy check_compound Check Compound: - Storage conditions? - Freshly prepared solution? - Correct concentration? start->check_compound compound_ok Compound OK check_compound->compound_ok Yes compound_issue Address Compound Issues: - Use fresh stock - Verify concentration check_compound->compound_issue No check_assay Review Assay Protocol: - Correct agonist concentration? - Appropriate cell density? - Consistent incubation times? compound_ok->check_assay compound_issue->check_compound assay_ok Assay Protocol OK check_assay->assay_ok Yes assay_issue Optimize Assay Conditions: - Titrate agonist - Optimize cell number check_assay->assay_issue No check_system Evaluate Biological System: - Confirm IP receptor expression - Check for high agonist potency - Consider off-target effects assay_ok->check_system assay_issue->check_assay system_ok System Validated check_system->system_ok Yes system_issue Troubleshoot System: - Use positive controls - Test lower this compound conc. - Use different cell line check_system->system_issue No end Efficacy Issue Resolved system_ok->end system_issue->check_system

Caption: Troubleshooting Workflow for Low this compound Efficacy.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_compound 1. Prepare this compound and Agonist Solutions add_antagonist 3. Add this compound to Cells (Pre-incubation) prep_compound->add_antagonist prep_cells 2. Culture and Plate Cells prep_cells->add_antagonist add_agonist 4. Add Agonist to Stimulate IP Receptor add_antagonist->add_agonist incubation 5. Incubate add_agonist->incubation measure_readout 6. Measure Experimental Readout (e.g., cAMP levels) incubation->measure_readout analyze_data 7. Analyze Data and Determine IC50 measure_readout->analyze_data

Caption: General Experimental Workflow for this compound.

References

Optimizing RO3244794 concentration to avoid off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal use of RO3244794, a potent and selective antagonist of the prostacyclin (IP) receptor. The following resources are designed to help you design and troubleshoot your experiments to ensure on-target effects while minimizing off-target activities.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its mechanism of action?

This compound is a selective antagonist of the prostacyclin (IP) receptor.[1] Its primary mechanism of action is to block the binding of prostacyclin (PGI2) and its analogs to the IP receptor, thereby inhibiting the downstream signaling cascade. The IP receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP).[2] Therefore, this compound functionally acts as an inhibitor of agonist-induced cAMP accumulation.[1]

Q2: What is a recommended starting concentration for this compound in cell-based assays?

A precise starting concentration can vary depending on the cell type, expression level of the IP receptor, and the specific experimental conditions. However, based on its reported functional antagonist affinity (pKi of 8.5 in CHO-K1 cells expressing the human IP receptor), a starting concentration range of 10 nM to 100 nM is a reasonable starting point for most cell-based assays.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q3: What are the known off-target effects of this compound?

This compound is reported to be highly selective for the IP receptor.[1] However, like any small molecule inhibitor, the potential for off-target effects increases with concentration. Selectivity profiling has shown that this compound has significantly lower affinity for other prostanoid receptors such as EP1, EP3, EP4, and TP.[1] To mitigate the risk of off-target effects, it is essential to use the lowest effective concentration of this compound as determined by a dose-response curve in your experimental model.

Q4: How can I assess the potential off-target effects of this compound in my experiments?

To assess off-target effects, consider the following experimental controls and assays:

  • Cell Viability Assays: Perform a cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) to determine if the concentrations of this compound used in your experiments are affecting overall cell health.

  • Kinase Profiling: If you suspect off-target effects on cellular signaling pathways, a broad-panel kinase profiling service can identify unintended inhibition of various kinases.

  • Control Cell Lines: Include a control cell line that does not express the IP receptor to distinguish between on-target and off-target effects.

  • Rescue Experiments: If possible, perform a rescue experiment by adding a high concentration of the natural ligand (prostacyclin) to see if it can overcome the effects of this compound, confirming on-target action.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound 1. Sub-optimal concentration of this compound.2. Low or no expression of the IP receptor in the cell line.3. Inactive compound.1. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM).2. Verify IP receptor expression using qPCR, Western blot, or flow cytometry.3. Use a fresh stock of this compound and verify its integrity.
High background signal or unexpected results 1. Off-target effects at high concentrations.2. Cytotoxicity of the compound.3. Ligand-independent (constitutive) activity of the IP receptor.1. Lower the concentration of this compound to the minimal effective dose.2. Perform a cell viability assay to rule out cytotoxicity.3. Use an inverse agonist if constitutive activity is suspected.
Inconsistent results between experiments 1. Variation in cell passage number.2. Inconsistent agonist stimulation.3. Pipetting errors.1. Use cells within a consistent and low passage number range.2. Ensure the agonist concentration and incubation time are consistent.3. Calibrate pipettes and use proper pipetting techniques.

Quantitative Data Summary

The following tables summarize the binding affinity and functional antagonism of this compound for the IP receptor and its selectivity against other related prostanoid receptors.

Table 1: this compound Affinity and Functional Antagonism at the IP Receptor [1]

System Parameter Value
Human PlateletspKi7.7 ± 0.03
Recombinant Human IP ReceptorpKi6.9 ± 0.1
CHO-K1 cells expressing human IP receptorpKi (functional antagonism)8.5 ± 0.11
CHO-K1 cells expressing human IP receptorpIC50 (cAMP accumulation)6.5 ± 0.06

Table 2: Selectivity Profile of this compound against other Prostanoid Receptors [1]

Receptor pKi
EP1<5
EP35.38
EP45.74
TP5.09

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a cAMP Accumulation Assay

This protocol describes how to perform a dose-response experiment to determine the concentration of this compound that effectively inhibits agonist-induced cAMP production.

Materials:

  • Cells expressing the IP receptor (e.g., CHO-K1-hIP)

  • Cell culture medium

  • This compound

  • IP receptor agonist (e.g., iloprost, cicaprost)

  • cAMP assay kit (e.g., AlphaScreen, HTRF, or ELISA-based)

  • 384-well or 96-well microplates

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

Procedure:

  • Cell Seeding: Seed the cells in a microplate at a predetermined density and allow them to attach overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. It is recommended to prepare a 10X stock of each concentration.

  • Antagonist Incubation: Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes at 37°C. Include a vehicle control (e.g., DMSO).

  • Agonist Stimulation: Add the IP receptor agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except for the negative control. Incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-60 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The optimal concentration for your experiments should be at or near the IC50 value.

Protocol 2: Assessing Off-Target Cytotoxicity using an MTT Assay

This protocol provides a method to evaluate the potential cytotoxic effects of this compound.

Materials:

  • Cells used in your primary experiments

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations, including concentrations higher than those used in your functional assays. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the cells for a period relevant to your experimental timeline (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. A significant decrease in cell viability indicates cytotoxicity.

Visualizations

IP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane IP_Receptor IP Receptor (GPCR) Gs Gαs IP_Receptor->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Prostacyclin Prostacyclin (PGI2) or Agonist Prostacyclin->IP_Receptor Activates This compound This compound (Antagonist) This compound->IP_Receptor Blocks Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation, inhibition of platelet aggregation) PKA->Cellular_Response Phosphorylates Targets

Caption: Signaling pathway of the prostacyclin (IP) receptor and the inhibitory action of this compound.

Experimental_Workflow cluster_planning Phase 1: Experiment Planning cluster_optimization Phase 2: Concentration Optimization cluster_validation Phase 3: Off-Target Validation cluster_execution Phase 4: Functional Experiments Determine_Cell_Model Select Cell Model (with IP Receptor Expression) Dose_Response Perform Dose-Response (cAMP Assay) Determine_Cell_Model->Dose_Response Determine_IC50 Determine IC50 of this compound Dose_Response->Determine_IC50 Cytotoxicity_Assay Assess Cytotoxicity (e.g., MTT Assay) Determine_IC50->Cytotoxicity_Assay Functional_Assay Perform Functional Assays (using optimal concentration) Determine_IC50->Functional_Assay Cytotoxicity_Assay->Functional_Assay Proceed if not cytotoxic Kinase_Screen Optional: Kinase Selectivity Screen Kinase_Screen->Functional_Assay Informs interpretation

Caption: Recommended experimental workflow for using this compound.

Troubleshooting_Logic Start Unexpected Results? Check_Concentration Is Concentration Optimal? Start->Check_Concentration Check_Receptor Is IP Receptor Expressed? Check_Concentration->Check_Receptor Yes Action_Dose_Response Action: Perform Dose-Response Check_Concentration->Action_Dose_Response No Check_Cytotoxicity Is Compound Cytotoxic? Check_Receptor->Check_Cytotoxicity Yes Action_Verify_Expression Action: Verify Receptor Expression Check_Receptor->Action_Verify_Expression No Check_Off_Target Suspect Off-Target Effects? Check_Cytotoxicity->Check_Off_Target No Action_Viability_Assay Action: Perform Viability Assay Check_Cytotoxicity->Action_Viability_Assay Yes Action_Kinase_Profile Action: Consider Kinase Profiling Check_Off_Target->Action_Kinase_Profile Yes

References

Potential for RO3244794 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using RO3244794. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the prostacyclin (PGI₂) receptor, also known as the IP receptor.[1][2] By binding to the IP receptor, this compound blocks the actions of prostacyclin and its analogs, leading to the inhibition of downstream signaling pathways. The primary signaling pathway inhibited is the Gs alpha subunit-mediated activation of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels.[3][4]

Q2: What is the recommended solvent for dissolving this compound?

The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1]

Q3: What is the solubility of this compound in DMSO?

The solubility of this compound in DMSO is 4.54 mg/mL, which is equivalent to 10.06 mM.[1] Sonication may be required to fully dissolve the compound.[1]

Q4: How should I store this compound solutions?

Stock solutions of this compound in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is advisable to protect the solutions from light.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q5: What is a recommended starting concentration for in vitro experiments?

A recommended starting concentration for in vitro experiments with a new compound is typically 100-fold the IC₅₀ or Kᵢ value. Based on the reported pIC₅₀ of 6.5 and pKᵢ values ranging from 6.9 to 7.7 for this compound, a starting concentration range of 1 µM to 10 µM would be appropriate for initial experiments.[3][4] However, the optimal concentration will be cell-type and assay-dependent, so a dose-response experiment is always recommended.

Troubleshooting Guide

Issue: I am observing precipitation of this compound after diluting my DMSO stock into cell culture media.

This is a common issue encountered when working with hydrophobic small molecules. Here are some potential causes and solutions:

Possible Cause Suggested Solution
Final concentration exceeds aqueous solubility. The final concentration of this compound in the cell culture medium may be too high. Try lowering the final working concentration.
Rapid dilution ("crashing out"). Adding a concentrated DMSO stock directly to a large volume of aqueous media can cause the compound to precipitate. Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium. Add the compound dropwise while gently vortexing the media.[5]
Low temperature of the medium. Diluting the compound in cold medium can decrease its solubility. Always use pre-warmed (37°C) cell culture medium.[5]
High final DMSO concentration. While DMSO aids in initial solubilization, high final concentrations in the media can be toxic to cells. Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%.[4] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Interaction with media components. Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and cause precipitation.[6] Consider testing the solubility in a simpler buffer like PBS or in serum-free media to identify potential interactions.

Quantitative Data Summary

Parameter Value Reference
Molecular Weight 451.42 g/mol [1]
Solubility in DMSO 4.54 mg/mL (10.06 mM)[1]
pIC₅₀ (cAMP accumulation inhibition) 6.5 ± 0.06[3]
pKᵢ (human platelet IP receptor) 7.7 ± 0.03[3][4]
pKᵢ (recombinant human IP receptor) 6.9 ± 0.1[3][4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous/molecular biology grade DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Allow the vial of this compound powder to equilibrate to room temperature before opening. b. Prepare a 10 mM stock solution by dissolving 4.54 mg of this compound in 1 mL of DMSO. c. If necessary, gently vortex and sonicate the solution to ensure complete dissolution.[1] d. Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. e. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2]

Protocol 2: Dilution of this compound into Cell Culture Medium
  • Materials: 10 mM this compound stock solution in DMSO, pre-warmed (37°C) complete cell culture medium.

  • Procedure (for a final concentration of 10 µM): a. Perform a serial dilution. First, prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed complete cell culture medium to get a 100 µM solution. Mix gently by pipetting. b. Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed complete cell culture medium to achieve the final 10 µM concentration. The final DMSO concentration will be 0.1%. c. Visually inspect the final solution for any signs of precipitation before adding it to your cells.

Visualizations

RO3244794_Signaling_Pathway cluster_membrane Cell Membrane IP_Receptor Prostacyclin (IP) Receptor G_Protein Gs Protein IP_Receptor->G_Protein Activates Prostacyclin Prostacyclin (PGI₂) Prostacyclin->IP_Receptor Activates This compound This compound This compound->IP_Receptor Inhibits Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response

This compound Mechanism of Action

Troubleshooting_Workflow Start Precipitation Observed in Cell Culture Check_Concentration Is the final concentration too high? Start->Check_Concentration Lower_Concentration Lower the final working concentration Check_Concentration->Lower_Concentration Yes Check_Dilution Was a serial dilution performed? Check_Concentration->Check_Dilution No Success Solution is clear Lower_Concentration->Success Perform_Serial_Dilution Perform serial dilution in pre-warmed media Check_Dilution->Perform_Serial_Dilution No Check_Media_Temp Was the media pre-warmed to 37°C? Check_Dilution->Check_Media_Temp Yes Perform_Serial_Dilution->Success Prewarm_Media Use pre-warmed media Check_Media_Temp->Prewarm_Media No Check_DMSO Is the final DMSO concentration <0.5%? Check_Media_Temp->Check_DMSO Yes Prewarm_Media->Success Adjust_DMSO Adjust dilution to lower final DMSO% Check_DMSO->Adjust_DMSO No Consider_Interactions Consider interactions with media components Check_DMSO->Consider_Interactions Yes Adjust_DMSO->Success

Troubleshooting Precipitation Workflow

References

Addressing non-specific binding with RO3244794 in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential issues with non-specific binding when using the prostacyclin (IP) receptor antagonist, RO3244794, in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the prostacyclin (IP) receptor.[1][2][3] Its primary mechanism of action is to bind to the IP receptor, a G protein-coupled receptor, and inhibit the signaling cascade typically initiated by the binding of its natural ligand, prostacyclin (PGI₂).[2][4] This inhibition prevents the downstream effects of IP receptor activation, such as the accumulation of cyclic AMP (cAMP).[2][3]

Q2: What are the known binding affinities of this compound?

The binding affinity of this compound for the IP receptor has been characterized in different systems. The negative logarithm of the inhibitor constant (pKi) is a common measure of binding affinity, where a higher pKi indicates stronger binding.

SystempKi
Human Platelet IP Receptor7.7 ± 0.03
Recombinant Human IP Receptor6.9 ± 0.1
Functional Antagonism (pKi) in CHO-K1 cells8.5 ± 0.11

Data compiled from a study by Bley et al. (2006).[2][3]

Q3: How selective is this compound for the IP receptor?

This compound is reported to be highly selective for the IP receptor.[2][3] In a selectivity panel, it showed significantly lower affinity for other prostanoid receptors, including EP₁, EP₃, EP₄, and TP receptors.[2][3]

ReceptorpKi
EP₁<5
EP₃5.38
EP₄5.74
TP5.09

Data from a study by Bley et al. (2006).[2][3]

While highly selective, it is crucial to consider the possibility of off-target effects, especially at high concentrations, as with any pharmacological agent.[5][6]

Q4: What are the common causes of non-specific binding in assays?

Non-specific binding in assays can arise from several factors, including:

  • Hydrophobic and Ionic Interactions: The compound may interact with unintended proteins or assay surfaces through non-specific forces.[7][8]

  • High Compound Concentration: Using concentrations of this compound that are significantly higher than its Ki for the IP receptor can increase the likelihood of low-affinity, non-specific interactions.[7][9]

  • Inadequate Blocking: Insufficient blocking of non-specific binding sites on assay surfaces (e.g., microplates, membranes) can lead to high background signals.[7][10][11]

  • Cellular Factors: In cell-based assays, the compound might interact with other cellular components or be sequestered in lipid bilayers.

Troubleshooting Guides

Issue 1: High Background Signal in a Radioligand Binding Assay

Symptom: You observe a high signal in the wells designated for non-specific binding (NSB), leading to a low signal-to-noise ratio.

Possible Cause: this compound may be binding to components of the assay system other than the IP receptor.

Troubleshooting Workflow:

G start High Background Signal in Binding Assay step1 Verify Radioligand Purity and Concentration start->step1 step2 Optimize Blocking Agent step1->step2 If purity is confirmed step3 Reduce this compound Concentration step2->step3 If background persists step4 Modify Assay Buffer step3->step4 If still high step5 Consider Alternative Assay Format step4->step5 If minimal improvement end Reduced Background Signal step5->end

Workflow for troubleshooting high background in binding assays.

Detailed Steps:

  • Verify Radioligand Purity and Concentration: Ensure the radioligand used to label the IP receptor is of high purity and used at an appropriate concentration (typically at or below its Kd).

  • Optimize Blocking Agent:

    • Protocol: Prepare different blocking buffers, such as 1-5% Bovine Serum Albumin (BSA) or 5% non-fat dry milk in your assay buffer.[10] Test these different blocking agents to identify the one that most effectively reduces non-specific binding without affecting specific binding.

  • Reduce this compound Concentration for NSB Determination: For defining non-specific binding, use a concentration of a standard, structurally unrelated IP receptor ligand at a concentration that is at least 100-fold higher than its Ki. If using this compound for this purpose, ensure the concentration is optimized.

  • Modify Assay Buffer:

    • Protocol:

      • Increase Salt Concentration: Incrementally increase the NaCl concentration in your buffer to reduce ionic interactions.[8]

      • Add a Detergent: Include a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 to minimize hydrophobic interactions.[8][12]

  • Consider an Alternative Assay Format: If problems persist, consider a different assay format, such as a functional assay (e.g., cAMP measurement), which may be less susceptible to the specific type of non-specific binding you are observing.

Issue 2: Inconsistent or Unexpected Results in a Cell-Based Functional Assay

Symptom: The dose-response curve for this compound is shifted or has a shallow slope, or you observe cellular effects at concentrations where the IP receptor should not be significantly occupied.

Possible Cause: this compound may be exhibiting off-target effects or non-specifically interacting with cellular components.

Signaling Pathway and Troubleshooting Logic:

G cluster_pathway IP Receptor Signaling Pathway cluster_troubleshooting Troubleshooting Logic PGI2 Prostacyclin (PGI2) IPR IP Receptor PGI2->IPR Activates This compound This compound This compound->IPR Inhibits G_protein Gs Protein IPR->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP PKA Protein Kinase A cAMP->PKA Response Cellular Response PKA->Response start Unexpected Cellular Effects step1 Confirm Cell Line Expresses IP Receptor start->step1 step2 Perform Control Experiment with IP Receptor Null Cells step1->step2 If expression is confirmed step3 Titrate this compound Concentration step2->step3 If effects persist in null cells step4 Investigate Potential Off-Target Effects step3->step4 If effects seen at high concentrations end Clarified Mechanism of Action step4->end

IP receptor signaling pathway and troubleshooting logic for unexpected cellular effects.

Detailed Steps:

  • Confirm IP Receptor Expression: Verify that your cell line endogenously expresses the IP receptor at sufficient levels, or that your transfected receptor is functional.

  • Use a Control Cell Line:

    • Protocol: If possible, perform the same assay in a cell line that does not express the IP receptor. If this compound still produces a cellular effect in this null cell line, it is indicative of an off-target mechanism.

  • Optimize this compound Concentration:

    • Protocol: Perform a wide-range dose-response curve. Non-specific effects often occur at much higher concentrations than those required to saturate the target receptor. Compare the effective concentration in your assay to the known Ki of this compound.

  • Investigate Potential Off-Target Effects:

    • Protocol: If off-target effects are suspected, consult literature for known secondary targets of similar compounds. Consider using a structurally different IP receptor antagonist as a control to see if the same unexpected effect is observed.[2]

Experimental Protocols

Protocol: Radioligand Displacement Assay to Determine Ki of this compound

This protocol is adapted from the methodology described by Bley et al. (2006).[2]

  • Membrane Preparation: Prepare cell membranes from a source rich in IP receptors (e.g., human platelets or a cell line overexpressing the human IP receptor).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 20 mM Tris-HCl, 5 mM MgCl₂).

  • Competition Binding:

    • In a microplate, combine a fixed concentration of a suitable radioligand for the IP receptor (e.g., ³H-iloprost at a concentration near its Kd) with increasing concentrations of this compound.

    • Include wells for "total binding" (radioligand only) and "non-specific binding" (radioligand plus a high concentration of an unlabeled, potent IP receptor agonist).

  • Incubation: Incubate the plate for a sufficient time at an appropriate temperature (e.g., 60 minutes at room temperature) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of this compound.

    • Fit the data to a one-site competition binding model using non-linear regression to determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: cAMP Functional Assay to Determine Functional Antagonism

This protocol is based on the functional assays described by Bley et al. (2006).[2]

  • Cell Culture: Culture cells expressing the human IP receptor (e.g., CHO-K1 cells) in appropriate media.

  • Cell Plating: Seed the cells into a multi-well plate and allow them to adhere overnight.

  • Pre-incubation with Antagonist:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 15-30 minutes).

  • Stimulation with Agonist:

    • Add a fixed concentration of an IP receptor agonist (e.g., iloprost (B1671730) or cPGI₂) to stimulate cAMP production. The agonist concentration should be at or near its EC₅₀.

  • Incubation: Incubate for a time sufficient to allow for robust cAMP production (e.g., 10-15 minutes).

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol for your chosen cAMP detection kit.

    • Measure the intracellular cAMP levels using a suitable method, such as a competitive ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis:

    • Plot the cAMP concentration against the log of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ of this compound for the inhibition of agonist-stimulated cAMP production.

    • The functional antagonist affinity (pKi) can be calculated from the IC₅₀.

By following these guidelines and protocols, researchers can better anticipate and troubleshoot potential issues related to non-specific binding of this compound, leading to more accurate and reliable experimental results.

References

How to improve the stability of RO3244794 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of RO3244794 in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the prostacyclin (IP) receptor.[1][2] As an IP receptor antagonist, it blocks the signaling pathway initiated by prostacyclin (PGI2) and its analogs. This pathway is involved in various physiological processes, including vasodilation, inhibition of platelet aggregation, and inflammation.[1][2]

Q2: What is the recommended solvent for dissolving this compound?

The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).

Q3: What are the recommended storage conditions for this compound as a solid and in solution?

For optimal stability, this compound powder should be stored at -20°C for the long term. Solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month. It is also recommended to protect the solutions from light.

Q4: How can I assess the stability of my this compound solution?

The stability of a this compound solution can be assessed by monitoring its concentration and the appearance of degradation products over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A general protocol for this is provided in the Experimental Protocols section.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitate formation in the stock solution The concentration of this compound exceeds its solubility in the chosen solvent.Gently warm the solution and sonicate to aid dissolution. If the precipitate persists, consider preparing a more dilute stock solution.
The solvent has absorbed moisture, reducing its solvating power.Use fresh, anhydrous DMSO to prepare solutions.
The compound has degraded into a less soluble product.Analyze the precipitate by LC-MS to identify if it is the parent compound or a degradant. If it is a degradant, review storage and handling procedures.
Loss of biological activity in assays This compound has degraded in the experimental medium.Prepare fresh solutions of this compound for each experiment. Assess the stability of this compound in your specific cell culture medium or assay buffer by incubating it for the duration of the experiment and analyzing for degradation.
Inaccurate initial concentration of the stock solution.Verify the concentration of your stock solution using a validated analytical method.
Adsorption of the compound to plasticware.Use low-protein-binding tubes and plates for preparing and storing this compound solutions.
Inconsistent experimental results Inconsistent preparation of this compound solutions.Standardize the protocol for preparing this compound solutions, ensuring the same solvent, concentration, and handling procedures are used for every experiment.
Degradation of the stock solution over time.Aliquot the stock solution and store it under the recommended conditions. Avoid using stock solutions that have been stored for longer than the recommended period.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, low-protein-binding microcentrifuge tubes

  • Procedure:

    • Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution and gently warm (if necessary) to ensure complete dissolution.

    • Aliquot the stock solution into single-use volumes in low-protein-binding tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.

Protocol 2: General Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general approach for conducting forced degradation studies to understand the stability of this compound under various stress conditions.[3][4][5]

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Aqueous buffers of different pH (e.g., pH 3, 7, 9)

    • Hydrogen peroxide (H₂O₂) solution (for oxidative stress)

    • HPLC or LC-MS system with a suitable column (e.g., C18)

    • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 40°C)

    • Photostability chamber or a light source

  • Procedure:

    • Preparation of Test Solutions: Dilute the this compound stock solution to a final concentration (e.g., 100 µM) in the different stress condition media:

      • Acidic Hydrolysis: 0.1 M HCl

      • Basic Hydrolysis: 0.1 M NaOH

      • Oxidative Degradation: 3% H₂O₂

      • Neutral Hydrolysis: pH 7.4 buffer

      • Thermal Degradation: Prepare solutions in a stable buffer (e.g., phosphate (B84403) buffer pH 7.4).

      • Photodegradation: Prepare a solution in a stable buffer and place it in a photostability chamber. A control sample should be wrapped in foil to protect it from light.

    • Incubation: Incubate the test solutions under the following conditions:

      • Hydrolysis and Oxidation: Incubate at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours).

      • Thermal Degradation: Incubate at elevated temperatures (e.g., 60°C, 80°C).

      • Photodegradation: Expose to light according to ICH Q1B guidelines.

    • Sampling: At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.

    • Quenching: If necessary, stop the degradation reaction. For acidic and basic solutions, neutralize the pH. For oxidative solutions, an antioxidant may be added.

    • Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS method. The method should be able to separate the parent this compound from any degradation products.

    • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). Identify and quantify any major degradation products.

Visualizations

Prostacyclin (IP) Receptor Signaling Pathway

IP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PGI2 Prostacyclin (PGI2) or Analog IP_Receptor IP Receptor (GPCR) PGI2->IP_Receptor binds G_Protein Gs Protein IP_Receptor->G_Protein activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP catalyzes G_Protein->AC activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Targets PKA->Downstream phosphorylates Response Physiological Response Downstream->Response This compound This compound This compound->IP_Receptor antagonizes

Caption: The signaling pathway of the prostacyclin (IP) receptor and the antagonistic action of this compound.

Experimental Workflow for Stability Assessment

Stability_Workflow start Start: Prepare this compound Solution stress Incubate under Stress Conditions (pH, Temp, Light, Oxidizing Agent) start->stress sampling Collect Aliquots at Defined Time Points stress->sampling quench Quench Degradation Reaction (if necessary) sampling->quench analysis Analyze by HPLC or LC-MS quench->analysis data Quantify Parent Compound and Identify Degradation Products analysis->data end End: Determine Stability Profile data->end

Caption: A generalized workflow for assessing the stability of this compound in solution.

References

Technical Support Center: Interpreting Unexpected Results in RO3244794 cAMP Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during cyclic AMP (cAMP) assays involving the prostacyclin (IP) receptor antagonist, RO3244794.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected effect in a cAMP assay?

This compound is a potent and selective antagonist of the prostacyclin (IP) receptor.[1][2][3] The IP receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like prostacyclin (PGI2) or its analogs (e.g., iloprost, cPGI2), couples to the Gs alpha subunit. This activation stimulates adenylyl cyclase to produce cAMP.[4][5] Therefore, in a cAMP assay, this compound is expected to competitively inhibit the agonist-induced increase in intracellular cAMP levels in a dose-dependent manner.

Q2: What is the general principle of a competitive cAMP assay?

Competitive cAMP assays, such as HTRF (Homogeneous Time-Resolved Fluorescence) and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay), are commonly used to measure changes in intracellular cAMP levels. These assays rely on the competition between cAMP produced by the cells and a labeled cAMP conjugate for binding to a specific anti-cAMP antibody.[6][7][8][9][10][11][12]

  • High cellular cAMP: Less labeled cAMP binds to the antibody, resulting in a low signal.

  • Low cellular cAMP: More labeled cAMP binds to the antibody, resulting in a high signal.

Therefore, when an IP receptor agonist is added, cAMP levels rise, and the assay signal decreases. When this compound successfully antagonizes the agonist, cAMP levels remain low, and the assay signal stays high.

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of this compound from published studies.

Table 1: Binding Affinity of this compound for the IP Receptor

SystempKiReference
Human Platelets7.7 ± 0.03[2][3]
Recombinant Human IP Receptor6.9 ± 0.1[2][3]

Table 2: Functional Antagonist Potency of this compound

SystemAgonistpIC50Antagonist Affinity (pKi)Reference
CHO-K1 cells expressing human IP receptorcPGI26.5 ± 0.068.5 ± 0.11[2]

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the key pathways and workflows relevant to this compound cAMP assays.

Gs_Pathway cluster_membrane Plasma Membrane IP_Receptor IP Receptor Gs Gs Protein IP_Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Iloprost) Agonist->IP_Receptor Activates This compound This compound (Antagonist) This compound->IP_Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Figure 1. IP Receptor Signaling Pathway.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_detection Detection Cell_Culture 1. Culture Cells (e.g., CHO-K1 with IP Receptor) Harvest 2. Harvest & Resuspend Cells in Stimulation Buffer Cell_Culture->Harvest Dispense_Cells 3. Dispense Cells into Plate Harvest->Dispense_Cells Add_this compound 4. Add this compound (Various Concentrations) Dispense_Cells->Add_this compound Add_Agonist 5. Add Agonist (e.g., cPGI2 at EC80) Add_this compound->Add_Agonist Incubate_Stim 6. Incubate (e.g., 30 min at RT) Add_Agonist->Incubate_Stim Add_Reagents 7. Add Lysis & Detection Reagents (e.g., HTRF or AlphaScreen) Incubate_Stim->Add_Reagents Incubate_Detect 8. Incubate (e.g., 60 min at RT) Add_Reagents->Incubate_Detect Read_Plate 9. Read Plate Incubate_Detect->Read_Plate Data_Analysis 10. Data Analysis (Calculate IC50) Read_Plate->Data_Analysis

Figure 2. General Experimental Workflow.

Troubleshooting Unexpected Results

The following guide addresses common unexpected outcomes when performing cAMP assays with this compound.

Issue 1: No inhibition of agonist-stimulated cAMP by this compound.

This is indicated by the assay signal remaining low across all concentrations of this compound, similar to the agonist-only control.

No_Inhibition_Troubleshooting Start No Inhibition Observed Check_Compound Compound Integrity Issue? Start->Check_Compound Check_Concentrations Suboptimal Concentrations? Start->Check_Concentrations Check_Assay_Window Poor Assay Window? Start->Check_Assay_Window Sol_Degradation Solution: Prepare fresh this compound. Verify solubility and storage. Check_Compound->Sol_Degradation Yes Agonist_Too_High Solution: Titrate agonist concentration. Use EC50-EC80 for antagonist assays. Check_Concentrations->Agonist_Too_High Agonist too high Antagonist_Too_Low Solution: Increase this compound concentration range. Check_Concentrations->Antagonist_Too_Low Antagonist too low Optimize_Cells Solution: Optimize cell density. Ensure signal is in linear range of standard curve. Check_Assay_Window->Optimize_Cells Yes

Figure 3. Troubleshooting No Inhibition.
  • Potential Cause A: Degraded or inactive this compound.

    • Troubleshooting:

      • Prepare a fresh stock solution of this compound.

      • Verify the correct solvent is being used and that the compound is fully dissolved.

      • Ensure the compound has been stored correctly, protected from light and moisture at the recommended temperature.

  • Potential Cause B: Agonist concentration is too high.

    • Troubleshooting:

      • An excessively high concentration of the IP receptor agonist can make it difficult for a competitive antagonist to inhibit the response.

      • Perform a full dose-response curve for your agonist to accurately determine its EC50 and EC80 values.

      • For antagonist assays, use the agonist at a concentration between its EC50 and EC80.[6]

  • Potential Cause C: this compound concentration is too low.

    • Troubleshooting:

      • Based on its reported potency (pIC50 ~6.5), ensure your concentration range for this compound is appropriate to observe an inhibitory effect. A typical range might be from 1 nM to 100 µM.

  • Potential Cause D: Issues with the cell system.

    • Troubleshooting:

      • Confirm that the cells are healthy and are expressing the IP receptor. Passage number can affect receptor expression and cell health.

      • Ensure the cell density is optimal. Too many cells can lead to a very strong agonist response that is difficult to inhibit.[6][13][14]

Issue 2: High variability or poor reproducibility in results.

This manifests as large error bars and inconsistent IC50 values between experiments.

  • Potential Cause A: Inconsistent cell handling.

    • Troubleshooting:

      • Ensure cells are at a consistent confluency (e.g., 80-90%) before harvesting.[15]

      • Handle cells gently to maintain viability.

      • Use a consistent cell counting method and ensure even cell distribution in the assay plate.

  • Potential Cause B: Problems with the phosphodiesterase (PDE) inhibitor.

    • Troubleshooting:

      • PDEs are enzymes that degrade cAMP. A PDE inhibitor (like IBMX) is crucial for allowing cAMP to accumulate to detectable levels.[6][16]

      • Ensure the PDE inhibitor is fresh and used at an optimal concentration (e.g., 0.1-0.5 mM for IBMX).[6] Inconsistent PDE inhibition can lead to variable cAMP levels.

  • Potential Cause C: Assay signal is outside the optimal range of the standard curve.

    • Troubleshooting:

      • Always run a cAMP standard curve with every experiment.

      • Adjust cell number or agonist concentration to ensure that the assay signals (both maximal and minimal) fall within the linear range of the standard curve. Signals at the very top or bottom of the curve are more prone to variability.[6]

Issue 3: this compound appears to increase cAMP levels.

This is a highly unexpected result for a competitive antagonist.

  • Potential Cause A: Off-target effects.

    • Troubleshooting:

      • While this compound is reported to be highly selective for the IP receptor, at very high concentrations it may interact with other targets.[2][3]

      • Review the literature for any known off-target activities of this compound that could lead to cAMP production.

      • Test this compound in a parental cell line that does not express the IP receptor. An increase in cAMP in these cells would confirm an off-target effect.

  • Potential Cause B: Compound properties interfering with the assay.

    • Troubleshooting:

      • Some compounds can be autofluorescent or interfere with the detection chemistry of HTRF or AlphaScreen assays.

      • Run a control where this compound is added to the assay in the absence of cells to check for direct interference with the assay reagents.

  • Potential Cause C: Experimental artifact.

    • Troubleshooting:

      • Carefully review the experimental protocol for any potential errors in reagent addition.

      • Ensure that the observed effect is dose-dependent. A sporadic increase at a single concentration may be an outlier.

Experimental Protocols

Protocol 1: Functional Antagonism of IP Receptor in a cAMP Assay

This protocol is a generalized procedure based on common practices for HTRF or AlphaScreen cAMP assays. Specific details may need to be optimized for your cell line and assay kit.

1. Cell Preparation:

  • Culture CHO-K1 cells stably expressing the human IP receptor in appropriate media.

  • Harvest cells when they reach 80-90% confluency.

  • Wash the cells with a buffered salt solution (e.g., HBSS) and resuspend them in stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

  • Determine cell density and adjust to the optimized concentration (e.g., 2,000-10,000 cells/well).

2. Assay Procedure (384-well plate format):

  • Dispense 5 µL of the cell suspension into each well of the assay plate.

  • Prepare serial dilutions of this compound in stimulation buffer. Add 2.5 µL of the this compound dilutions to the appropriate wells.

  • Prepare the IP receptor agonist (e.g., cPGI2 or iloprost) at a concentration that gives 80% of the maximal response (EC80). Add 2.5 µL of the agonist solution to all wells except the basal control.

  • Incubate the plate at room temperature for 30 minutes.

3. Detection:

  • Following the manufacturer's instructions for your specific cAMP assay kit (e.g., Cisbio HTRF or PerkinElmer AlphaScreen), prepare the detection reagents.

  • Add the detection reagents (which include a cell lysis buffer) to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a compatible microplate reader.

4. Data Analysis:

  • Generate a cAMP standard curve.

  • Convert the raw assay signals to cAMP concentrations using the standard curve.

  • Plot the percent inhibition of the agonist response versus the log concentration of this compound.

  • Use a non-linear regression analysis to determine the IC50 value of this compound.

References

Best practices for handling and storing RO3244794

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing RO3244794, a potent and selective prostacyclin (IP) receptor antagonist.[1][2] This guide includes troubleshooting advice and frequently asked questions to ensure the integrity and optimal performance of the compound in your experiments.

Storage and Handling Guidelines

Proper storage and handling of this compound are critical for maintaining its stability and efficacy. Below is a summary of recommended conditions based on available data.

FormStorage TemperatureDurationSpecial Conditions
Powder -20°CUp to 3 years[3]Keep dry and protected from light.[2]
0-4°CShort-term (days to weeks)[2]Keep dry and protected from light.[1][2]
In Solvent -80°CUp to 1 year[3]Protect from light.[1]
-20°CUp to 1 month[1]Protect from light.[1]

Note: Always refer to the manufacturer's specific recommendations provided with your product vial.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound.

Issue 1: Difficulty Dissolving this compound in DMSO.

  • Question: I am having trouble dissolving this compound powder in DMSO. What could be the cause and how can I resolve it?

  • Answer:

    • Hygroscopic DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can significantly impact the solubility of this compound.[1] Always use freshly opened, anhydrous DMSO for preparing your stock solutions.

    • Sonication: Sonication is recommended to aid in the dissolution of this compound in DMSO.[3]

    • Concentration: Be mindful of the desired concentration. While solubilities of up to 50 mg/mL (110.76 mM) have been reported with ultrasonic assistance, lower concentrations may be easier to achieve.[1]

Issue 2: Inconsistent Experimental Results.

  • Question: My experimental results using this compound are inconsistent. What are the potential causes related to the compound itself?

  • Answer:

    • Improper Storage: Ensure that both the powder and stock solutions have been stored according to the recommended conditions to prevent degradation. Exposure to light and moisture can affect the compound's stability.[1][2]

    • Stock Solution Age: If using older stock solutions, consider preparing a fresh batch, as the stability of this compound in solvent is time-limited.[1][3]

    • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for your stock solutions. Aliquoting the stock solution into smaller, single-use volumes upon preparation is highly recommended.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective antagonist of the prostacyclin (IP) receptor.[1][2][3] It functions by competitively binding to the IP receptor, thereby blocking the physiological effects of prostacyclin (PGI2) and its analogs.[4] This makes it a valuable tool for studying the roles of the IP receptor in various physiological and pathological processes, such as inflammation and pain.[1][4]

Q2: What is the molecular weight and chemical formula of this compound?

A2: The molecular weight of this compound is 451.42 g/mol , and its chemical formula is C25H19F2NO5.[2][3]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in DMSO.[1][3] It is important to use anhydrous DMSO and sonication to achieve complete dissolution, especially at higher concentrations.[1][3]

Q4: How should I prepare stock solutions of this compound?

A4: To prepare a stock solution, dissolve the this compound powder in anhydrous DMSO. Sonication is recommended to facilitate dissolution.[3] Once dissolved, it is best practice to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for long-term stability.[1][3]

Experimental Workflow and Signaling Pathway

Experimental Workflow for Preparing this compound Stock Solution

G cluster_prep Stock Solution Preparation A Weigh this compound Powder B Add Anhydrous DMSO A->B 1. Transfer to sterile tube C Sonicate to Dissolve B->C 2. Vortex briefly D Aliquot into Single-Use Vials C->D 3. Ensure complete dissolution E Store at -80°C D->E 4. Protect from light

Caption: Workflow for preparing and storing this compound stock solutions.

Signaling Pathway of Prostacyclin (PGI2) and Inhibition by this compound

G cluster_pathway Prostacyclin Signaling and Antagonism PGI2 Prostacyclin (PGI2) IPR IP Receptor PGI2->IPR Binds and Activates AC Adenylate Cyclase IPR->AC Stimulates cAMP cAMP AC->cAMP Increases RO This compound RO->IPR Blocks Binding

Caption: this compound blocks PGI2 binding to the IP receptor, inhibiting downstream signaling.

References

Technical Support Center: Mitigating Variability in In Vivo Studies with RO3244794

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing RO3244794 in in vivo studies. The information herein is designed to address specific issues that may arise during experimentation and to help mitigate variability in your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the prostacyclin (PGI₂) receptor, also known as the IP receptor.[1][2][3] Prostacyclin is a lipid molecule that mediates its effects through the G protein-coupled IP receptor.[1] By blocking this receptor, this compound can inhibit the physiological and pathological processes mediated by prostacyclin, such as vasodilation, inflammation, and pain signaling.[1][3]

Q2: What are the key binding affinities and functional potencies of this compound?

A2: The binding affinity (pKi) and functional antagonism (pIC50) of this compound have been determined in various systems. A summary of these values is presented below.

ParameterSystemValue
Receptor Binding Affinity (pKi) Human Platelets7.7 ± 0.03
Recombinant Human IP Receptor6.9 ± 0.1
Functional Antagonism (pKi) CHO-K1 cells expressing human IP receptor8.5 ± 0.11
Functional Antagonism (pIC50) Attenuation of cAMP accumulation6.5 ± 0.06
Table 1: Binding Affinity and Functional Potency of this compound.[1]

Q3: How selective is this compound for the IP receptor?

A3: this compound is highly selective for the IP receptor.[1][3] In a screening panel of 51 receptors, it only showed weak affinities at the EP₁, EP₃, EP₄, and TP prostanoid receptor subtypes, with pKi values ranging from <5 to 5.74.[1][3]

Q4: What are the general pharmacokinetic properties of this compound in rats?

A4: this compound exhibits favorable pharmacokinetic properties, including good oral bioavailability.

ParameterValue
Oral Bioavailability 50.8%
Plasma Half-life Longer than RO1138452
Plasma Protein Binding High
Table 2: Pharmacokinetic Properties of this compound in Rats.[1]

Troubleshooting Guide

Q5: We are observing high variability in the efficacy of this compound in our in vivo pain/inflammation model. What are the potential causes and solutions?

A5: High variability in in vivo studies can stem from multiple factors, ranging from compound formulation to the experimental model itself.[4][5] Below is a troubleshooting guide to address this issue.

Potential CauseRecommended Solution
Compound Formulation and Administration
Inconsistent FormulationPrepare fresh formulations for each experiment. Ensure the compound is fully solubilized. This compound is soluble in DMSO.[6][7] For in vivo use, further dilution in appropriate vehicles like corn oil or saline with solubilizing agents may be necessary.[8]
Improper AdministrationEnsure consistent and accurate administration techniques (e.g., oral gavage, intraperitoneal injection).[4] Verify the dose volume and concentration for each animal.
Compound StabilityStore the stock solution of this compound at -20°C or -80°C and protect it from light to prevent degradation.[2]
Pharmacokinetics and Pharmacodynamics
Insufficient Drug ExposureAlthough this compound has good oral bioavailability, factors like diet, stress, or microbiome differences can affect absorption.[9] Consider performing a pilot pharmacokinetic study in your specific animal model to confirm adequate plasma concentrations are reached.
Timing of Efficacy AssessmentThe timing of your endpoint measurement should align with the peak plasma concentration and the duration of action of this compound. Assess target engagement at various time points post-dose.
Animal Model and Biological Factors
Inter-animal VariabilityBiological variability is inherent in animal studies.[5] Ensure that animals are age- and sex-matched and are housed under identical conditions. Increase the number of animals per group to improve statistical power.
Model-Specific FactorsThe inflammatory or pain response in your chosen model may have high intrinsic variability. Ensure the model is well-established in your lab and that baseline responses are consistent.

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema and Mechanical Hyperalgesia in Rats

This protocol is adapted from studies demonstrating the anti-inflammatory and analgesic effects of this compound.[1]

  • Animals: Male Sprague-Dawley rats.

  • Acclimatization: Acclimatize animals for at least 3 days before the experiment.

  • Baseline Measurement: Measure the paw volume (plethysmometer) and mechanical withdrawal threshold (von Frey filaments) of the right hind paw before any treatment.

  • Compound Administration: Administer this compound or vehicle orally (p.o.) at desired doses (e.g., 0.3–30 mg/kg).[1]

  • Induction of Inflammation: One hour after compound administration, inject 1% carrageenan in saline into the plantar surface of the right hind paw.

  • Efficacy Assessment:

    • Edema: Measure paw volume 3 hours post-carrageenan injection.

    • Hyperalgesia: Measure the mechanical withdrawal threshold 3 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage reduction in edema and the reversal of hyperalgesia compared to the vehicle-treated group.[1]

Visualizations

Signaling_Pathway This compound Mechanism of Action cluster_membrane Cell Membrane IP_Receptor IP Receptor G_Protein Gs Protein IP_Receptor->G_Protein Activates Prostacyclin Prostacyclin (PGI2) Prostacyclin->IP_Receptor Binds and Activates This compound This compound This compound->IP_Receptor Binds and Blocks AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Inflammation, Vasodilation, Pain PKA->Cellular_Response Leads to

Caption: Mechanism of action of this compound as an IP receptor antagonist.

Experimental_Workflow In Vivo Efficacy Study Workflow Acclimatization Animal Acclimatization Baseline Baseline Measurements (Paw Volume, Pain Threshold) Acclimatization->Baseline Dosing Administer this compound or Vehicle Baseline->Dosing Induction Induce Inflammation/Pain (e.g., Carrageenan) Dosing->Induction Assessment Efficacy Assessment (3 hours post-induction) Induction->Assessment Analysis Data Analysis and Comparison Assessment->Analysis

Caption: General workflow for an in vivo efficacy study with this compound.

Troubleshooting_Logic Troubleshooting High Variability Variability High In Vivo Variability? Formulation Formulation Consistent? Variability->Formulation Check Administration Administration Technique Correct? Formulation->Administration Yes Optimize Optimize Protocol Formulation->Optimize No PK Adequate Drug Exposure? Administration->PK Yes Administration->Optimize No PD Correct Timing of Assessment? PK->PD Yes PK->Optimize No Model Animal Model Stable? PD->Model Yes PD->Optimize No Model->Optimize No Proceed Proceed with Study Model->Proceed Yes

Caption: A logical approach to troubleshooting variability in this compound studies.

References

Technical Support Center: RO3244794 Dosage and Administration in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers utilizing the selective prostacyclin (IP) receptor antagonist, RO3244794, in different rat strains. The information is intended for researchers, scientists, and drug development professionals to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and highly selective antagonist of the prostacyclin (PGI₂) receptor, also known as the IP receptor.[1][2] The IP receptor is a G-protein coupled receptor (GPCR) that, upon activation by PGI₂, primarily couples to the Gs alpha subunit (Gαs).[3] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3] By blocking this interaction, this compound inhibits the signaling cascade responsible for various physiological effects mediated by PGI₂, including vasodilation, inhibition of platelet aggregation, and modulation of pain and inflammation.[1][2]

Q2: Are there established dosage differences for this compound between Sprague-Dawley and Wistar rats?

Q3: What are the reported effective oral dose ranges for this compound in rats?

A3: In studies investigating the analgesic and anti-inflammatory effects of this compound, oral (p.o.) doses have been shown to be effective in the range of 0.3 to 30 mg/kg in both Sprague-Dawley and Wistar rats.[1][2] The specific dose will depend on the experimental model and the desired level of receptor antagonism.

Q4: How should I prepare this compound for oral administration?

A4: For oral gavage, this compound can be formulated as a suspension in a suitable vehicle. A common vehicle is an aqueous solution containing a suspending agent such as methylcellulose (B11928114) or carboxymethyl cellulose. It is recommended to prepare the dosing solution fresh on the day of the experiment to ensure homogeneity and stability.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Variability in experimental results between individual rats of the same strain. Individual differences in metabolism. Animal handling stress. Inconsistent dosing volume or technique.Ensure consistent and proper oral gavage technique for all animals. Minimize stress during handling and dosing. Increase the number of animals per group to account for individual variability.
Lower than expected efficacy in Wistar rats compared to Sprague-Dawley rats at the same dose. Faster metabolism of this compound in Wistar rats due to higher expression of CYP enzymes.Consider a pilot dose-response study in Wistar rats to determine the optimal dose. It may be necessary to increase the dose for Wistar rats to achieve the same plasma concentration and therapeutic effect observed in Sprague-Dawley rats.
Precipitation of the compound in the dosing formulation. Poor solubility of this compound in the chosen vehicle.Ensure the vehicle is appropriate for the compound. Gentle warming or sonication may aid in dissolution, but ensure the compound is stable under these conditions. Prepare the formulation fresh before each use.
Adverse effects observed at higher doses. Potential off-target effects or toxicity at high concentrations.If adverse effects are observed, reduce the dose. Conduct a dose-escalation study to determine the maximum tolerated dose in the specific rat strain being used.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of this compound in male Sprague-Dawley rats following a single intravenous (i.v.) administration of 5 mg/kg.

ParameterValueUnit
Total Plasma Concentration (1 hr post-dose)3.57µg/mL
Free Plasma Concentration (1 hr post-dose)0.005µg/mL
Oral Bioavailability50.8%

Data from Bley et al., 2006.[1]

Experimental Protocols

Protocol 1: Pharmacokinetic Study of Orally Administered this compound in Rats

Objective: To determine the pharmacokinetic profile of this compound following oral administration.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old)

  • Oral gavage needles (18-20 gauge)

  • Syringes

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the experiment.

  • Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing Formulation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration. Ensure the suspension is homogenous.

  • Administration: Administer a single oral dose of the this compound suspension to each rat via oral gavage. The volume should be based on the animal's body weight (e.g., 5 mL/kg).

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from a suitable site (e.g., tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method.

  • Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Protocol 2: Carrageenan-Induced Paw Edema Model in Rats

Objective: To evaluate the anti-inflammatory efficacy of this compound.

Materials:

  • This compound

  • Vehicle

  • Carrageenan (1% w/v in sterile saline)

  • Male Sprague-Dawley or Wistar rats (150-200 g)

  • Pletysmometer

  • Syringes and needles (27-gauge)

Procedure:

  • Animal Acclimation: Acclimate rats for at least one week.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer this compound (e.g., 0.3-30 mg/kg, p.o.) or vehicle to the respective groups of rats.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Visualizations

Signaling Pathway of the Prostacyclin (IP) Receptor

IP_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGI2 Prostacyclin (PGI₂) IP_Receptor IP Receptor (GPCR) PGI2->IP_Receptor Activates This compound This compound This compound->IP_Receptor Blocks G_Protein G-Protein (Gαsβγ) IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation, Anti-inflammation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Prostacyclin (IP) receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for a Pharmacokinetic Study

PK_Workflow cluster_prep Preparation cluster_dosing Dosing & Sampling cluster_analysis Analysis Acclimation Animal Acclimation (≥ 1 week) Fasting Overnight Fasting (~12 hours) Acclimation->Fasting Formulation Prepare this compound Suspension Fasting->Formulation Dosing Oral Gavage Administration Formulation->Dosing Sampling Serial Blood Sampling (0-24 hours) Dosing->Sampling Plasma_Prep Plasma Separation (Centrifugation) Sampling->Plasma_Prep LCMS LC-MS/MS Analysis (Quantification) Plasma_Prep->LCMS PK_Analysis Pharmacokinetic Parameter Calculation LCMS->PK_Analysis

Caption: A typical experimental workflow for a pharmacokinetic study in rats.

References

Validation & Comparative

A Comparative Analysis of the Selectivity of Prostacyclin Receptor Antagonists: RO3244794 vs. RO1138452

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a highly selective molecular probe is paramount for the unambiguous elucidation of biological pathways and the development of targeted therapeutics. This guide provides a detailed comparison of the selectivity profiles of two structurally distinct, potent, and selective antagonists of the prostacyclin (IP) receptor: RO3244794 and RO1138452.

Both compounds have been instrumental in characterizing the physiological and pathological roles of the IP receptor, a key player in inflammation, nociception, and cardiovascular regulation.[1] This analysis is based on receptor binding and functional assay data, offering a clear perspective on their respective off-target activities.

Affinity and Potency at the IP Receptor

RO1138452 and this compound are both high-affinity antagonists of the human IP receptor. However, RO1138452 consistently demonstrates higher potency across different experimental systems. In competitive binding assays using human platelets, the pKi of RO1138452 was 9.3, while this compound exhibited a pKi of 7.7.[1][2] A similar trend was observed in a recombinant system using CHO-K1 cells stably expressing the human IP receptor, with pKi values of 8.7 for RO1138452 and 6.9 for this compound.[1][2]

Functionally, both compounds inhibit carbaprostacyclin-induced cAMP accumulation. In this assay, RO1138452 also proved to be more potent, with a functional antagonist affinity (pKi) of 9.0, compared to 8.5 for this compound.[1][2]

Selectivity Profile Comparison

A key differentiator between these two antagonists lies in their selectivity. While both are potent at the IP receptor, this compound demonstrates a more selective profile. RO1138452 exhibits notable affinity for the imidazoline (B1206853) I2 receptor and the platelet-activating factor (PAF) receptor. In contrast, this compound shows significantly less affinity for a panel of other prostanoid receptors and other targets.[1][2]

Quantitative Selectivity Data
TargetThis compound (pKi)RO1138452 (pKi)
Primary Target
IP Receptor (human platelets)7.7 ± 0.039.3 ± 0.1
IP Receptor (recombinant)6.9 ± 0.18.7 ± 0.06
Functional Antagonism
IP Receptor (cAMP accumulation)8.5 ± 0.119.0 ± 0.06
Off-Target Affinity
EP1 Receptor< 5-
EP3 Receptor5.38-
EP4 Receptor5.74-
TP Receptor5.09-
Imidazoline I2 Receptor-8.3
PAF Receptor-7.9

Data sourced from Bley et al., 2006.[1][2] pKi is the negative logarithm of the inhibition constant.

Signaling Pathway and Experimental Workflow

The IP receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand prostacyclin (PGI2), couples to the Gs alpha subunit. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This compound and RO1138452 act as competitive antagonists, blocking the binding of PGI2 and thereby inhibiting this signaling cascade.

IP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGI2 Prostacyclin (PGI2) IP_Receptor IP Receptor PGI2->IP_Receptor Activates G_Protein Gs Protein IP_Receptor->G_Protein Activates Antagonist This compound / RO1138452 Antagonist->IP_Receptor Blocks AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Cellular_Response Cellular Response cAMP->Cellular_Response Initiates

Caption: IP Receptor Signaling Pathway Antagonism.

The selectivity of these compounds is typically determined through a series of binding and functional assays.

Selectivity_Assay_Workflow Compound This compound or RO1138452 Primary_Assay Primary Screening (IP Receptor Binding Assay) Compound->Primary_Assay Functional_Assay Functional Assay (cAMP Accumulation) Primary_Assay->Functional_Assay Selectivity_Panel Selectivity Panel Screening (>50 Receptors & Enzymes) Functional_Assay->Selectivity_Panel Data_Analysis Data Analysis (pKi / pIC50 Calculation) Selectivity_Panel->Data_Analysis

Caption: Experimental Workflow for Selectivity Profiling.

Experimental Protocols

Radioligand Binding Assays

Receptor selectivity was determined by assessing the ability of the compounds to displace specific radioligands from a panel of over 50 receptors. For receptors where significant displacement was observed (e.g., >70% for RO1138452 and >30% for this compound at a 10 µM concentration), full concentration-response curves were generated to determine the inhibition constant (Ki).[2]

  • Preparation of Membranes: Membranes were prepared from cells or tissues expressing the target receptor.

  • Binding Reaction: Membranes were incubated with a specific radioligand (e.g., [3H]-iloprost for the IP receptor) and various concentrations of the test compound.

  • Separation and Detection: Bound and free radioligand were separated by rapid filtration, and the radioactivity of the bound ligand was quantified by liquid scintillation counting.

  • Data Analysis: Non-linear regression analysis was used to calculate IC50 values, which were then converted to Ki values using the Cheng-Prusoff equation.

Functional Antagonism Assay (cAMP Accumulation)

The functional antagonism of the IP receptor was assessed by measuring the inhibition of agonist-induced cAMP accumulation in CHO-K1 cells stably expressing the human IP receptor.[1][2]

  • Cell Culture: CHO-K1 cells expressing the human IP receptor were cultured to confluence.

  • Assay Conditions: Cells were pre-incubated with various concentrations of the antagonist (this compound or RO1138452) before stimulation with a fixed concentration of the IP receptor agonist, carbaprostacyclin.

  • cAMP Measurement: The intracellular cAMP levels were quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The concentration-dependent inhibition of cAMP production was analyzed to determine the pIC50 values, which were then used to calculate the functional pKi.

Conclusion

Both this compound and RO1138452 are valuable tools for studying the prostacyclin IP receptor. RO1138452 offers higher potency, which may be advantageous in certain experimental contexts. However, for studies requiring the highest degree of selectivity to avoid confounding effects from off-target interactions, particularly with the imidazoline I2 and PAF receptors, this compound is the superior choice. The selection between these two antagonists should be guided by the specific requirements of the research, with careful consideration of their respective potency and selectivity profiles.

References

A Comparative Guide to Commercially Available IP Receptor Antagonists: RO3244794 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of commercially available IP (prostacyclin) receptor antagonists, with a focus on RO3244794 and its key competitors. The information presented is curated from publicly available scientific literature and is intended to assist researchers in selecting the most appropriate tool for their specific experimental needs.

Introduction to IP Receptor Antagonism

The prostacyclin (PGI₂) receptor, also known as the IP receptor, is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and inflammation.[1][2] Upon binding of its endogenous ligand PGI₂, the IP receptor couples to the Gs alpha subunit, activating adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] Dysregulation of the PGI₂/IP receptor signaling pathway is implicated in cardiovascular diseases, inflammatory conditions, and pain. Consequently, potent and selective IP receptor antagonists are invaluable research tools for elucidating the roles of this receptor in health and disease and for the development of novel therapeutics.

This guide focuses on a comparative analysis of this compound against other well-characterized, commercially available IP receptor antagonists, including RO1138452 (also known as CAY10441) and BAY-73-1449.

Quantitative Performance Data

The following tables summarize the binding affinities and functional potencies of the selected IP receptor antagonists based on data from various in vitro assays.

Table 1: Receptor Binding Affinity (pKi)

CompoundHuman PlateletsRecombinant Human IP ReceptorReference(s)
This compound 7.7 ± 0.036.9 ± 0.1[3][4][5]
RO1138452 (CAY10441) 9.3 ± 0.18.7 ± 0.06[3][4][6][7]

Higher pKi values indicate greater binding affinity.

Table 2: Functional Antagonist Potency

CompoundAssay TypeCell Line/SystemAgonistPotency (pKi / pA₂ / pIC₅₀ / pKₑ)Reference(s)
This compound cAMP AccumulationCHO-K1 cells (human IP receptor)Carbaprostacyclin8.5 ± 0.11 (pKi)[3][4]
RO1138452 (CAY10441) cAMP AccumulationCHO-K1 cells (human IP receptor)Carbaprostacyclin9.0 ± 0.06 (pKi)[3][6]
RO1138452 (CAY10441) cAMP AccumulationSH-SY5Y cellsCarbaprostacyclin8.8 (pKₑ)[8][9]
RO1138452 (CAY10441) VasorelaxationHuman pulmonary arteryCicaprost8.20 (pA₂)[8][9]
BAY-73-1449 cAMP AssayHuman HEL cellsNot Specified>10 (pIC₅₀, IC₅₀ < 0.1 nM)[10][11][12]

Higher values indicate greater antagonist potency.

Table 3: Selectivity Profile of this compound

ReceptorpKiReference(s)
EP₁< 5[3][4]
EP₃5.38[3][4]
EP₄5.74[3][4]
TP5.09[3][4]

Lower pKi values against other receptors indicate higher selectivity for the IP receptor. RO1138452 has been reported to have some affinity for I₂ and PAF receptors.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are generalized protocols for the key assays cited in this guide.

Radioligand Receptor Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the IP receptor.

Materials:

  • Cell membranes prepared from human platelets or cells expressing the recombinant human IP receptor.

  • Radioligand (e.g., [³H]-Iloprost).

  • Test compounds (this compound, RO1138452, etc.).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the binding buffer.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

This assay determines the ability of an antagonist to inhibit the agonist-induced production of cAMP.

Materials:

  • CHO-K1 or SH-SY5Y cells stably expressing the human IP receptor.

  • IP receptor agonist (e.g., Carbaprostacyclin, Cicaprost).

  • Test compounds (this compound, RO1138452, etc.).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, ELISA, or other detection methods).

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere.

  • Pre-incubate the cells with varying concentrations of the test compound for a defined period.

  • Stimulate the cells with a fixed concentration of the IP receptor agonist (typically at its EC₈₀) in the presence of a phosphodiesterase inhibitor.

  • Incubate for a specified time to allow for cAMP production.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit.

  • Determine the IC₅₀ values of the antagonists and subsequently calculate their pKi or pA₂ values.

Visualizing the IP Receptor Signaling Pathway and Experimental Workflow

To further clarify the mechanisms and methodologies discussed, the following diagrams have been generated using the Graphviz DOT language.

IP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane IP_Receptor IP Receptor Gs Gs Protein IP_Receptor->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PGI2 Prostacyclin (PGI₂) or Agonist PGI2->IP_Receptor Binds & Activates Antagonist IP Receptor Antagonist (e.g., this compound) Antagonist->IP_Receptor Binds & Blocks Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation, ↓ Platelet Aggregation) PKA->Cellular_Response Phosphorylates Targets

Caption: IP Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Culture 1. Culture IP Receptor- Expressing Cells Compound_Prep 2. Prepare Serial Dilutions of Antagonist Pre_incubation 3. Pre-incubate Cells with Antagonist Compound_Prep->Pre_incubation Stimulation 4. Stimulate with IP Receptor Agonist Pre_incubation->Stimulation Lysis 5. Lyse Cells Stimulation->Lysis cAMP_Measurement 6. Measure cAMP Levels Lysis->cAMP_Measurement Data_Analysis 7. Calculate IC₅₀/pKi/pA₂ cAMP_Measurement->Data_Analysis

Caption: cAMP Accumulation Assay Workflow.

Conclusion

This guide provides a comparative overview of this compound and other commercially available IP receptor antagonists. RO1138452 (CAY10441) demonstrates the highest reported binding affinity and functional potency among the compared small molecules. BAY-73-1449 also appears to be a highly potent antagonist, although detailed binding data is less readily available in the public domain. This compound, while having a slightly lower affinity than RO1138452, is a well-characterized and highly selective IP receptor antagonist. The choice of antagonist will ultimately depend on the specific requirements of the experimental setup, including the desired potency, selectivity profile, and the biological system under investigation. The provided data and protocols aim to facilitate this decision-making process for researchers in the field.

References

A Comparative Guide to Validating the Antagonistic Activity of RO3244794 on the IP Receptor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of RO3244794 with other prostacyclin (IP) receptor antagonists, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development interested in the pharmacological characterization of IP receptor ligands.

Introduction to the IP Receptor

The prostacyclin (PGI2) receptor, or IP receptor, is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes.[1] Its endogenous ligand, prostacyclin, is a potent vasodilator and inhibitor of platelet aggregation.[2][3] The activation of the IP receptor primarily involves coupling to the Gs alpha subunit (Gαs), which stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][4] Due to its central role in cardiovascular and inflammatory pathways, the IP receptor is a significant target for therapeutic intervention.[1][4] Antagonists of this receptor, such as this compound, are valuable tools for elucidating the physiological functions of PGI2 and hold potential for treating conditions where IP receptor activity is dysregulated.[5][6]

Comparative Analysis of IP Receptor Antagonists

This compound has been characterized as a potent and highly selective antagonist of the IP receptor.[5][7] Its performance is best understood when compared with other known antagonists, such as RO1138452, which was developed from a structurally distinct series.[5][6] While both compounds effectively antagonize the IP receptor, they exhibit different affinity and selectivity profiles.

Data Presentation

The following tables summarize the quantitative data from binding and functional assays, comparing this compound with the alternative antagonist RO1138452.

Table 1: Comparative Binding Affinity of IP Receptor Antagonists

This table displays the receptor binding affinities (pKi) of this compound and RO1138452 for the IP receptor in two different biological systems. The pKi value is the negative logarithm of the inhibitory constant (Ki), with higher values indicating greater binding affinity.

CompoundHuman Platelets (pKi ± SEM)Recombinant Human IP Receptor (pKi ± SEM)
This compound 7.7 ± 0.03[5][6]6.9 ± 0.1[5][6]
RO1138452 9.3 ± 0.1[5][6]8.7 ± 0.06[5][6]

Table 2: Functional Antagonism at the Human IP Receptor

This table presents the functional antagonist affinities (pKi) derived from cAMP accumulation assays. These values indicate the potency of the compounds in inhibiting the receptor's signaling function in response to an agonist.

CompoundFunctional Antagonist Affinity (pKi ± SEM)
This compound 8.5 ± 0.11[5][6]
RO1138452 9.0 ± 0.06[5][6]

Table 3: Selectivity Profile Against Other Prostanoid Receptors

This table highlights the selectivity of this compound and RO1138452 by showing their binding affinities (pKi) for a panel of other prostanoid receptors (EP, TP) and non-prostanoid receptors (I2, PAF). Higher pKi values indicate stronger binding. This compound demonstrates superior selectivity for the IP receptor.

ReceptorThis compound (pKi)RO1138452 (pKi)
EP1 < 5[5][6]-
EP3 5.38[5][6]-
EP4 5.74[5][6]-
TP 5.09[5][6]-
I2 Imidazoline -8.3[5][6]
PAF -7.9[5][6]

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the IP receptor signaling cascade and a typical experimental workflow for validating antagonist activity.

IP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane IPR IP Receptor G_protein Gs Protein IPR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Stimulates PGI2 Prostacyclin (PGI2) (Agonist) PGI2->IPR Activates Antagonist This compound (Antagonist) Antagonist->IPR Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Vasodilation) PKA->Response Phosphorylates Targets

Caption: IP Receptor signaling pathway and mechanism of antagonism.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation binding_assay Radioligand Binding Assay (Determine pKi) functional_assay Functional Assay (cAMP accumulation) (Determine pKi/pA2) binding_assay->functional_assay selectivity_panel Receptor Selectivity Panel (Assess off-target binding) functional_assay->selectivity_panel animal_model Animal Models (e.g., Carrageenan-induced hyperalgesia) selectivity_panel->animal_model pk_pd Pharmacokinetics/ Pharmacodynamics animal_model->pk_pd start Compound Synthesis (this compound) start->binding_assay

Caption: Workflow for validating the activity of an IP receptor antagonist.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antagonist activity. The following are standard protocols used in the characterization of compounds like this compound.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

  • Preparation of Membranes: Membranes are prepared from cells stably expressing the human IP receptor (e.g., CHO-K1 cells) or from tissues with high receptor density, such as human platelets.[6]

  • Incubation: A fixed concentration of a radiolabeled IP receptor agonist (e.g., [3H]-iloprost) is incubated with the membrane preparation in a suitable buffer.[6]

  • Competition: Increasing concentrations of the unlabeled antagonist (e.g., this compound) are added to compete with the radioligand for binding to the IP receptor.

  • Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then measured using liquid scintillation counting.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, and this is often expressed as the pKi (-log Ki).[6]

Functional Assay: cAMP Accumulation

This assay measures the ability of an antagonist to inhibit the functional response of the IP receptor, which is an increase in intracellular cAMP upon agonist stimulation.

  • Cell Culture: CHO-K1 cells stably expressing the human IP receptor are cultured to confluence in appropriate media.[5][6]

  • Pre-incubation: Cells are pre-incubated with various concentrations of the antagonist (e.g., this compound) for a defined period. A phosphodiesterase inhibitor is typically included to prevent cAMP degradation.

  • Agonist Stimulation: The cells are then stimulated with a fixed concentration of an IP receptor agonist, such as carbaprostacyclin (cPGI2), to induce cAMP production.[5][6]

  • Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP levels are quantified using a competitive immunoassay, often employing techniques like Homogeneous Time Resolved Fluorescence (HTRF) or ELISA.

  • Data Analysis: The concentration-response curves for the antagonist are plotted to determine the IC50 value for the inhibition of agonist-induced cAMP accumulation. Functional affinity estimates (pKi or pA2) are then calculated.[6]

Conclusion

The experimental data robustly validate this compound as a potent and selective antagonist of the prostacyclin IP receptor.[5][6] While RO1138452 exhibits higher binding affinity, this compound demonstrates a superior selectivity profile, with negligible affinity for other tested prostanoid receptors.[5][6] This high selectivity makes this compound a more precise pharmacological tool for investigating the specific roles of the IP receptor in health and disease, and a promising candidate for therapeutic development where targeted IP receptor blockade is desired. The provided protocols and workflows offer a standardized framework for the continued evaluation of this and other IP receptor modulators.

References

Comparative Analysis of RO3244794 Cross-Reactivity with Prostanoid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity of RO3244794 across various prostanoid receptors, offering insights into its selectivity profile. The data presented is compiled from in vitro pharmacological studies to support research and development decisions.

Summary of Cross-Reactivity Data

This compound has been identified as a potent and highly selective antagonist for the prostacyclin (IP) receptor.[1][2] Its cross-reactivity with other prostanoid receptors, including the prostaglandin (B15479496) E receptors (EP), has been evaluated to determine its specificity. The following table summarizes the binding affinities of this compound for a panel of human prostanoid receptors.

Receptor SubtypeBinding Affinity (pKi)
IP 8.5 ± 0.11
EP1< 5
EP35.38
EP45.74
TP5.09

Data sourced from functional antagonism studies measuring inhibition of carbaprostacyclin-induced cAMP accumulation in CHO-K1 cells stably expressing the human IP receptor and receptor binding assays for other prostanoid subtypes.[1][2]

The data clearly indicates that this compound possesses significantly higher affinity for the IP receptor compared to the other prostanoid receptors tested. The pKi value at the IP receptor is substantially greater, indicating a much stronger binding interaction. For the EP1, EP3, EP4, and TP receptors, the compound displays markedly weaker affinities.[1][2]

Experimental Protocols

The quantitative data presented in this guide is based on established in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.

Radioligand Binding Assays for EP1, EP3, EP4, and TP Receptors

Receptor binding assays were conducted to determine the affinity of this compound for various prostanoid receptors. These experiments typically involve the use of cell membranes prepared from cell lines stably expressing the specific human prostanoid receptor subtype.

  • Membrane Preparation: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably transfected with the human receptor of interest (e.g., EP1, EP3, EP4, or TP) are harvested. The cells are then homogenized in a cold buffer and centrifuged to pellet the cell membranes. The resulting membrane preparations are stored at -80°C until use.

  • Competitive Binding Assay: The assay is performed in a multi-well plate format. A constant concentration of a specific radioligand for each receptor subtype is incubated with the cell membrane preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).

  • Incubation and Filtration: The mixture is incubated to allow for binding to reach equilibrium. The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 values are then converted to Ki values using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Functional Antagonism Assay for the IP Receptor (cAMP Accumulation)

The functional activity of this compound as an IP receptor antagonist was assessed by measuring its ability to inhibit agonist-induced cyclic AMP (cAMP) accumulation.

  • Cell Culture: CHO-K1 cells stably expressing the human IP receptor are cultured in appropriate media.

  • cAMP Accumulation Assay: The cells are pre-incubated with various concentrations of this compound. Subsequently, a fixed concentration of an IP receptor agonist (e.g., carbaprostacyclin) is added to stimulate cAMP production.

  • Lysis and Detection: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit, often based on competitive enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: The antagonist affinities (pKi) are calculated from the IC50 values obtained from the concentration-response curves for the inhibition of agonist-induced cAMP accumulation.[1][2]

Visualizing Prostanoid Receptor Interaction

The following diagrams illustrate the relevant biological pathway and the experimental approach to understanding the cross-reactivity of this compound.

G Prostacyclin (IP) Receptor Signaling Pathway cluster_membrane Cell Membrane IP_receptor IP Receptor G_protein Gs Protein IP_receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Prostacyclin Prostacyclin (PGI2) Prostacyclin->IP_receptor Binds & Activates This compound This compound (Antagonist) This compound->IP_receptor Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation, inhibition of platelet aggregation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Prostacyclin (IP) Receptor Signaling Pathway and the antagonistic action of this compound.

G Workflow for Assessing Prostanoid Receptor Cross-Reactivity start Start cell_lines Prepare cell lines expressing individual prostanoid receptors (IP, EP1, EP2, EP3, EP4, etc.) start->cell_lines membrane_prep Prepare cell membranes cell_lines->membrane_prep functional_assay Perform functional assays (e.g., cAMP measurement) with this compound cell_lines->functional_assay binding_assay Perform competitive radioligand binding assays with this compound membrane_prep->binding_assay data_analysis Analyze data to determine Ki and IC50 values binding_assay->data_analysis functional_assay->data_analysis comparison Compare binding affinities and functional potencies across all tested receptors data_analysis->comparison conclusion Determine selectivity profile of this compound comparison->conclusion

Caption: Experimental workflow for determining the cross-reactivity profile of a compound.

References

A Head-to-Head Comparison of RO3244794 and CAY10441: Potent and Selective IP Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of appropriate pharmacological tools is paramount for advancing our understanding of biological pathways and for the discovery of new therapeutic agents. This guide provides a detailed, data-driven comparison of two widely used prostacyclin (IP) receptor antagonists: RO3244794 and CAY10441 (also known as RO1138452). Both compounds are potent and selective antagonists of the IP receptor, a G-protein coupled receptor involved in various physiological processes including vasodilation, inhibition of platelet aggregation, inflammation, and pain.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and CAY10441, facilitating a direct comparison of their biochemical and pharmacological properties.

Table 1: In Vitro Binding Affinity and Functional Antagonism

ParameterThis compoundCAY10441 / RO1138452Reference
Binding Affinity (pKi)
Human Platelets7.7 ± 0.039.3 ± 0.1[1][2]
Recombinant Human IP Receptor6.9 ± 0.18.7 ± 0.06[1][2]
Functional Antagonism (cAMP Assay)
pIC506.5 ± 0.067.0 ± 0.07[1]
pKi (functional estimate)8.5 ± 0.119.0 ± 0.06[1][2]

Table 2: Receptor Selectivity Profile (pKi)

ReceptorThis compoundCAY10441 / RO1138452Reference
Prostanoid Receptors
EP1< 5-[1][2]
EP35.38-[1][2]
EP45.74-[1][2]
TP5.09-[1][2]
Other Receptors
Imidazoline I2No Activity8.3[1][2]
Platelet-Activating Factor (PAF)No Activity7.9[1][2]

Table 3: In Vivo Efficacy

AssayThis compoundCAY10441 / RO1138452Reference
Acetic Acid-Induced Abdominal Constrictions (i.v.) Significant reduction at 1–30 mg/kgSignificant reduction at 1–10 mg/kg[1][2]
Carrageenan-Induced Mechanical Hyperalgesia (p.o.) Significant reduction at 0.3–30 mg/kgSignificant reduction at 3–100 mg/kg[1][2]
Carrageenan-Induced Edema Formation (p.o.) Significant reduction at 0.3–10 mg/kgSignificant reduction at 3–100 mg/kg[1][2]

Signaling Pathway and Experimental Workflow

The primary signaling pathway for the prostacyclin (IP) receptor involves its coupling to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3][4] Both this compound and CAY10441 act by competitively antagonizing the binding of prostacyclin (PGI2) and its analogs to the IP receptor, thereby inhibiting this signaling cascade.

IP_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGI2 PGI2 IP_Receptor IP Receptor PGI2->IP_Receptor Binds and Activates Antagonist This compound or CAY10441 Antagonist->IP_Receptor Binds and Blocks Gs_protein Gs Protein IP_Receptor->Gs_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., vasodilation, inhibition of platelet aggregation) PKA->Cellular_Response Phosphorylates targets leading to Functional_Antagonism_Workflow Cell_Culture CHO-K1 cells stably expressing human IP receptor Incubation Incubate cells with various concentrations of this compound or CAY10441 Cell_Culture->Incubation Stimulation Stimulate with a fixed concentration of an IP receptor agonist (e.g., carbaprostacyclin) Incubation->Stimulation cAMP_Measurement Measure intracellular cAMP levels Stimulation->cAMP_Measurement Data_Analysis Calculate pIC50 and functional pKi values cAMP_Measurement->Data_Analysis

References

Experimental Validation of RO3244794's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental data validating the mechanism of action of RO3244794, a potent and selective antagonist of the prostacyclin (IP) receptor. Its performance is compared with RO1138452, another well-characterized, structurally distinct IP receptor antagonist. This document synthesizes key experimental findings and provides detailed methodologies to support further research and development in this area.

Mechanism of Action: Prostacyclin Receptor Antagonism

Prostacyclin (PGI₂) is a lipid mediator that exerts its effects by binding to the IP receptor, a G protein-coupled receptor (GPCR).[1][2] Activation of the IP receptor is primarily coupled to the Gs alpha subunit, leading to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This signaling cascade is involved in various physiological processes, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation and pain.[1][2][3]

This compound acts as a competitive antagonist at the IP receptor, blocking the binding of prostacyclin and its analogs, thereby inhibiting the downstream signaling pathway. This antagonistic action is the basis for its potential therapeutic effects as an analgesic and anti-inflammatory agent.[1][3][4]

Comparative Analysis of IP Receptor Antagonists

The following tables summarize the quantitative data from various in vitro and in vivo studies, comparing the potency, selectivity, and functional activity of this compound and RO1138452.

Table 1: In Vitro Receptor Binding Affinity (pKi)

CompoundHuman PlateletsRecombinant Human IP Receptor
This compound 7.7 ± 0.03[1][3]6.9 ± 0.1[1][3]
RO1138452 9.3 ± 0.1[1][3]8.7 ± 0.06[1][3]

Table 2: In Vitro Functional Antagonist Affinity (pKi / pIC50)

CompoundAssay SystemAgonistMeasured EffectAntagonist Affinity
This compound CHO-K1 cells expressing human IP receptorCarbaprostacyclinInhibition of cAMP accumulationpKi = 8.5 ± 0.11[1][3] / pIC50 = 6.5 ± 0.06[1]
RO1138452 CHO-K1 cells expressing human IP receptorCarbaprostacyclinInhibition of cAMP accumulationpKi = 9.0 ± 0.06[1][3] / pIC50 = 7.0 ± 0.07[1]

Table 3: Selectivity Profile Against Other Prostanoid Receptors (pKi)

CompoundEP₁EP₃EP₄TP
This compound <5[1][3]5.38[1][3]5.74[1][3]5.09[1][3]
RO1138452 Not specified (low affinity)Not specified (low affinity)Not specified (low affinity)Not specified (low affinity)

Note: A higher pKi or pIC50 value indicates greater potency.

Table 4: In Vivo Efficacy in a Model of Inflammatory Pain (Carrageenan-induced Hyperalgesia)

CompoundRoute of AdministrationEffective Dose Range (mg/kg)
This compound Oral (p.o.)0.3 - 30[1][3]
RO1138452 Oral (p.o.)3 - 100[1][3]

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity of the compounds for the IP receptor.

Methodology:

  • Membrane Preparation: Membranes were prepared from human platelets or from cells recombinantly expressing the human IP receptor.

  • Radioligand: [³H]-iloprost, a stable prostacyclin analog, was used as the radioligand.

  • Assay: Membranes were incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound or RO1138452).

  • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

  • Detection: The amount of bound radioactivity was quantified by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) was calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

Functional Antagonism Assay (cAMP Accumulation)

Objective: To assess the functional antagonist activity of the compounds by measuring their ability to inhibit agonist-induced cAMP production.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human IP receptor were used.[1][3]

  • Incubation: Cells were pre-incubated with various concentrations of the antagonist (this compound or RO1138452).

  • Agonist Stimulation: The cells were then stimulated with a fixed concentration of an IP receptor agonist, such as carbaprostacyclin or cicaprost, to induce cAMP production.[1]

  • cAMP Measurement: Intracellular cAMP levels were measured using a commercially available assay kit (e.g., a competitive binding assay or an enzyme-linked immunosorbent assay - ELISA).

  • Data Analysis: The concentration-response curves for the antagonist were plotted, and the IC50 values were determined. The antagonist affinity (pKi) was calculated using the Schild equation or a functional equivalent.

In Vivo Model of Inflammatory Pain (Carrageenan-induced Hyperalgesia)

Objective: To evaluate the analgesic efficacy of the compounds in a rodent model of inflammation.

Methodology:

  • Animal Model: Male Sprague-Dawley rats were used.[1]

  • Induction of Inflammation: A subcutaneous injection of carrageenan into the plantar surface of one hind paw was used to induce a localized inflammatory response and hyperalgesia (increased sensitivity to pain).

  • Drug Administration: this compound or RO1138452 was administered orally at various doses prior to the carrageenan injection.[1][3]

  • Assessment of Hyperalgesia: Mechanical hyperalgesia was assessed at various time points after carrageenan injection using a device that applies a linearly increasing pressure to the paw (e.g., a Randall-Selitto apparatus). The pressure at which the rat withdraws its paw is the paw withdrawal threshold.

  • Data Analysis: The effect of the compounds on the paw withdrawal threshold was compared to that of a vehicle-treated control group. A significant increase in the paw withdrawal threshold indicated an analgesic effect.

Visualizations

IP Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular PGI2 Prostacyclin (PGI₂) or Agonist IP_Receptor IP Receptor (GPCR) PGI2->IP_Receptor Binds & Activates This compound This compound This compound->IP_Receptor Blocks Binding G_Protein G Protein (Gs) IP_Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation, ↓ Platelet Aggregation) PKA->Cellular_Response Phosphorylates Targets

Caption: Signaling pathway of the prostacyclin (IP) receptor and the inhibitory action of this compound.

Experimental Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Binding_Assay Radioligand Binding Assay (Determine pKi) Functional_Assay cAMP Accumulation Assay (Determine pKi / pIC50) Binding_Assay->Functional_Assay Confirms Functional Antagonism Selectivity_Screen Receptor Selectivity Screen (Assess off-target binding) Functional_Assay->Selectivity_Screen Proceed if Potent & Selective PK_Studies Pharmacokinetic Studies (Assess ADME properties) Selectivity_Screen->PK_Studies Candidate Selection Efficacy_Model Inflammatory Pain Model (e.g., Carrageenan) PK_Studies->Efficacy_Model Dose Selection

References

Assessing the Specificity of RO3244794 in a New Experimental Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the prostacyclin (IP) receptor antagonist RO3244794 with alternative compounds. The assessment of its specificity is detailed within the context of a new experimental model: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human IP receptor. This model provides a controlled environment to dissect the direct interactions of compounds with the target receptor.

Compound Comparison Overview

This compound is a selective antagonist of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in vasodilation and inhibition of platelet aggregation. Its primary mechanism of action involves blocking the binding of the endogenous ligand, prostacyclin (PGI2), and other agonists, thereby inhibiting the downstream signaling cascade that leads to the production of cyclic adenosine (B11128) monophosphate (cAMP).

For a thorough assessment of its specificity, this compound is compared against another selective IP receptor antagonist, RO1138452 (also known as CAY10441), and two IP receptor agonists, Selexipag and Beraprost. Selexipag is a selective non-prostanoid IP receptor agonist, while Beraprost is a synthetic analogue of prostacyclin.[1][2][3][4][5]

Signaling Pathway and Experimental Workflow

To understand the context of the experiments, the signaling pathway of the IP receptor is first illustrated, followed by the experimental workflow designed to test the specificity of this compound.

IP Receptor Signaling Pathway cluster_membrane Cell Membrane IP_Receptor IP Receptor G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Prostacyclin Prostacyclin (PGI2) or Agonist Prostacyclin->IP_Receptor Binds This compound This compound (Antagonist) This compound->IP_Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Phosphorylates Targets

Caption: IP Receptor Signaling Pathway.

Experimental Workflow for Specificity Assessment cluster_setup Experimental Setup cluster_assays Assays cluster_data Data Analysis Cell_Culture Culture CHO-K1 cells stably expressing human IP receptor Membrane_Prep Prepare cell membranes for radioligand binding assays Cell_Culture->Membrane_Prep Functional_Assay cAMP Accumulation Functional Assay Cell_Culture->Functional_Assay Binding_Assay Radioligand Competition Binding Assay Membrane_Prep->Binding_Assay Binding_Analysis Determine Ki values for receptor affinity Binding_Assay->Binding_Analysis Functional_Analysis Determine IC50/EC50 values for functional activity Functional_Assay->Functional_Analysis Conclusion Assess Specificity and Potency of this compound Binding_Analysis->Conclusion Functional_Analysis->Conclusion

Caption: Experimental Workflow for Specificity Assessment.

Experimental Protocols

Cell Culture

CHO-K1 cells stably transfected with the human IP receptor are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of the test compounds to the IP receptor.

Materials:

  • CHO-K1-hIP cell membranes

  • [3H]-Iloprost (radioligand)

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Test compounds (this compound, RO1138452, Selexipag, Beraprost)

  • Non-specific binding control (unlabeled Iloprost)

  • 96-well plates

  • Scintillation counter

Protocol:

  • Prepare serial dilutions of the test compounds in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of the test compound dilution, and 50 µL of [3H]-Iloprost (final concentration ~1-2 nM).

  • Add 100 µL of the cell membrane preparation (containing 10-20 µg of protein) to each well.

  • For non-specific binding, use a high concentration of unlabeled Iloprost (e.g., 10 µM) instead of the test compound.

  • Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the Ki values using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

This assay measures the functional consequence of receptor binding by quantifying the intracellular levels of the second messenger, cAMP.

Materials:

  • CHO-K1-hIP cells

  • Assay buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor)

  • Forskolin (a direct activator of adenylyl cyclase, used as a positive control)

  • IP receptor agonist (e.g., Iloprost or Beraprost)

  • Test compounds (this compound, RO1138452)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well plates

Protocol:

  • Seed the CHO-K1-hIP cells in a 384-well plate and grow to confluence.

  • Wash the cells with assay buffer.

  • For Antagonist Mode:

    • Pre-incubate the cells with serial dilutions of the antagonist compounds (this compound, RO1138452) for 15-30 minutes.

    • Add a fixed concentration of an IP receptor agonist (e.g., EC80 of Iloprost) to all wells (except the basal control).

  • For Agonist Mode:

    • Add serial dilutions of the agonist compounds (Selexipag, Beraprost) to the wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Determine the IC50 (for antagonists) or EC50 (for agonists) values from the concentration-response curves.

Data Presentation

The following tables summarize hypothetical data for the comparative assessment of this compound.

Table 1: Receptor Binding Affinity (Ki) at the Human IP Receptor

CompoundCompound TypeBinding Affinity (Ki, nM)
This compound Antagonist 1.5
RO1138452Antagonist0.8
SelexipagAgonist5.2
BeraprostAgonist12.7

Table 2: Functional Activity at the Human IP Receptor

CompoundCompound TypeFunctional Potency (IC50/EC50, nM)
This compound Antagonist 3.2 (IC50)
RO1138452Antagonist1.9 (IC50)
SelexipagAgonist8.9 (EC50)
BeraprostAgonist25.4 (EC50)

Table 3: Specificity Profile of this compound against other Prostanoid Receptors

ReceptorBinding Affinity (Ki, nM)
IP Receptor 1.5
EP1 Receptor> 10,000
EP2 Receptor> 10,000
EP3 Receptor850
EP4 Receptor1,500
DP1 Receptor> 10,000
TP Receptor> 5,000

Conclusion

This guide outlines a robust experimental framework for assessing the specificity of the IP receptor antagonist, this compound. By employing a new experimental model of CHO-K1 cells expressing the human IP receptor, and conducting both radioligand binding and functional cAMP assays, a comprehensive profile of the compound can be generated. The comparative data against other known IP receptor modulators, such as RO1138452, Selexipag, and Beraprost, provides essential context for its potency and selectivity. The high affinity and functional antagonism at the IP receptor, coupled with significantly lower affinity for other prostanoid receptors, would confirm the high specificity of this compound for its intended target.

References

A Comparative Review of RO3244794: A Selective Prostacyclin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

RO3244794 is a potent and selective antagonist of the prostacyclin (IP) receptor, a G protein-coupled receptor involved in various physiological and pathological processes, including inflammation, pain, and cardiovascular function.[1][2][3] This guide provides a comparative analysis of this compound against another structurally distinct IP receptor antagonist, RO1138452, and other relevant compounds, summarizing key experimental data on their biochemical and in vivo activities.

Comparative Efficacy and Potency

The following tables summarize the comparative quantitative data for this compound and its counterparts from various in vitro and in vivo studies.

In Vitro Receptor Binding and Functional Antagonism
CompoundHuman Platelets (pKi)Recombinant Human IP Receptor (pKi)Functional Antagonism (CHO-K1 cells, pKi)
This compound 7.7 ± 0.036.9 ± 0.18.5 ± 0.11
RO1138452 9.3 ± 0.18.7 ± 0.069.0 ± 0.06

Data sourced from Bley et al., 2006.[2][3]

In Vivo Analgesic and Anti-inflammatory Activity
ModelCompoundDose (p.o.)Max. Reversal of Hyperalgesia (%)Max. Reduction of Edema (%)Reduction of Abdominal Constrictions (i.v.)
Carrageenan-induced Hyperalgesia & EdemaThis compound 0.3–30 mg kg⁻¹~100%99 ± 7%N/A
RO1138452 3–100 mg kg⁻¹SignificantSignificantN/A
Indomethacin 5 mg kg⁻¹N/ASignificantN/A
Acetic Acid-induced Abdominal ConstrictionsThis compound 1–30 mg kg⁻¹N/AN/ASignificant
RO1138452 1–10 mg kg⁻¹N/AN/ASignificant
Monoiodoacetate-induced Joint DiscomfortThis compound 1 and 10 mg kg⁻¹99 ± 23% reduction in weight distribution differenceN/AN/A
Rofecoxib 10 mg kg⁻¹Similar to this compoundN/AN/A

Data sourced from Bley et al., 2006.[2][3]

Selectivity Profile

This compound demonstrates high selectivity for the IP receptor over other prostanoid receptors.[2][3]

CompoundEP1 (pKi)EP3 (pKi)EP4 (pKi)TP (pKi)
This compound <55.385.745.09
RO1138452 ----

Data sourced from Bley et al., 2006.[2][3] RO1138452 also showed affinity for I2 (8.3) and PAF (7.9) receptors.[2][3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

G cluster_membrane Cell Membrane IP_receptor IP Receptor G_protein Gs Protein IP_receptor->G_protein Activates PGI2 Prostacyclin (PGI2) PGI2->IP_receptor Binds and Activates This compound This compound This compound->IP_receptor Binds and Inhibits AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., vasodilation, anti-aggregation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Signaling pathway of the prostacyclin (IP) receptor and the antagonistic action of this compound.

G cluster_workflow In Vivo Efficacy Testing: Carrageenan-induced Hyperalgesia start Animal Acclimatization (Male Sprague-Dawley rats) baseline Measure Baseline Paw Withdrawal Threshold start->baseline carrageenan Inject Carrageenan into Hind Paw baseline->carrageenan hyperalgesia Allow Hyperalgesia to Develop carrageenan->hyperalgesia dosing Administer Vehicle, this compound, or RO1138452 (p.o.) hyperalgesia->dosing measurement Measure Paw Withdrawal Threshold at Various Time Points Post-dosing dosing->measurement analysis Data Analysis: Calculate % reversal of hyperalgesia measurement->analysis end Endpoint analysis->end

References

RO3244794: A Comparative Analysis of Affinity for Human and Rat IP Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity of the selective prostacyclin (IP) receptor antagonist, RO3244794, for human and rat IP receptors. The information is compiled from published experimental data to assist researchers in evaluating this compound for their studies.

Executive Summary

Quantitative Data Summary

The following table summarizes the reported binding affinity of this compound for the human IP receptor.

SpeciesPreparationParameterValueReference
HumanPlateletspKi7.7 ± 0.03[1][2]
HumanRecombinant (CHO-K1 cells)pKi6.9 ± 0.1[1][2]
HumanRecombinant (CHO-K1 cells)pKi (functional assay)8.5 ± 0.11[1][2]
Rat-pKiNot Reported-

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

While a specific pKi value for the rat IP receptor has not been reported in the primary literature, this compound has been shown to be a potent and selective antagonist for both human and rat IP receptors.[1][2] Its efficacy in rat models of pain and inflammation further supports its significant affinity for the rat IP receptor.[1]

Experimental Protocols

The binding affinity of this compound for the human IP receptor was determined using a competitive radioligand binding assay.

Radioligand Binding Assay
  • Objective: To determine the binding affinity (pKi) of this compound for the human IP receptor.

  • Materials:

    • Human platelet membranes or membranes from CHO-K1 cells stably expressing the human IP receptor.

    • Radioligand: [³H]-iloprost.

    • Competitor: this compound.

    • Assay Buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Membrane preparations (human platelets or recombinant cells) were incubated with a fixed concentration of the radioligand, [³H]-iloprost.

    • Increasing concentrations of unlabeled this compound were added to displace the binding of the radioligand.

    • The reaction was allowed to reach equilibrium.

    • The mixture was then filtered through glass fiber filters to separate bound from free radioligand.

    • The amount of radioactivity retained on the filters, representing the bound radioligand, was quantified using a scintillation counter.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined.

    • The inhibition constant (Ki) was calculated from the IC₅₀ value using the Cheng-Prusoff equation. The pKi was then derived from the Ki.

Functional Antagonism Assay (cAMP Accumulation)
  • Objective: To determine the functional antagonist affinity (pKi) of this compound at the human IP receptor.

  • Materials:

    • CHO-K1 cells stably expressing the human IP receptor.

    • Agonist: Carbaprostacyclin.

    • Antagonist: this compound.

    • Cell lysis buffer.

    • cAMP assay kit.

  • Procedure:

    • CHO-K1 cells expressing the human IP receptor were pre-incubated with varying concentrations of this compound.

    • The cells were then stimulated with a fixed concentration of the IP receptor agonist, carbaprostacyclin, to induce cAMP production.

    • After incubation, the cells were lysed, and the intracellular cAMP levels were measured using a suitable assay kit.

    • The concentration of this compound that inhibited 50% of the carbaprostacyclin-induced cAMP accumulation was determined.

    • This value was used to calculate the functional antagonist affinity (pKi).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the IP receptor signaling pathway and the experimental workflow for determining binding affinity.

IP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGI2 Prostacyclin (PGI2) or other agonist IP_Receptor IP Receptor PGI2->IP_Receptor Binds to G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., vasodilation, inhibition of platelet aggregation) PKA->Cellular_Response Leads to This compound This compound (Antagonist) This compound->IP_Receptor Blocks

Caption: IP Receptor Signaling Pathway and Mechanism of this compound Action.

Radioligand_Binding_Assay cluster_workflow Radioligand Binding Assay Workflow start Start prepare_membranes Prepare Membranes (Human Platelets or Recombinant Cells) start->prepare_membranes incubation Incubate Membranes with: - [³H]-iloprost (Radioligand) - this compound (Competitor) prepare_membranes->incubation filtration Separate Bound and Free Ligand (Filtration) incubation->filtration quantification Quantify Bound Radioactivity (Scintillation Counting) filtration->quantification analysis Data Analysis (IC₅₀ and Ki Calculation) quantification->analysis end End analysis->end

Caption: Experimental Workflow for Radioligand Binding Assay.

References

Benchmarking the performance of RO3244794 against standard IP antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Benchmark

In the landscape of prostanoid receptor pharmacology, the development of selective and potent antagonists is crucial for dissecting signaling pathways and for the potential treatment of various inflammatory and pain-related conditions. This guide provides a detailed comparison of the investigational IP receptor antagonist RO3244794 against standard IP antagonists, focusing on receptor binding affinity, functional antagonism, and selectivity. The data presented is compiled from peer-reviewed studies to ensure an objective analysis for researchers and drug development professionals.

At a Glance: Performance Summary

The following tables summarize the key performance indicators of this compound in comparison to other well-characterized IP receptor antagonists.

Table 1: IP Receptor Binding Affinity

This table outlines the binding affinity of the antagonists to the prostacyclin (IP) receptor, a key indicator of their potency. The affinity is expressed as pKi, the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

CompoundHuman Platelets (pKi)Recombinant Human IP Receptor (pKi)
This compound 7.7 ± 0.03[1]6.9 ± 0.1[1]
RO11384529.3 ± 0.1[1]8.7 ± 0.06[1]

Table 2: Functional Antagonism at the IP Receptor

Functional antagonism measures the ability of a compound to block the action of an agonist, in this case, the inhibition of carbaprostacyclin-induced cAMP accumulation. This provides a measure of the antagonist's efficacy in a cellular context.

CompoundFunctional Antagonist Affinity (pKi)Functional Antagonist Potency (pIC50)
This compound 8.5 ± 0.11[1]6.5 ± 0.06[1]
RO11384529.0 ± 0.06[1]7.0 ± 0.07[1]
BAY-73-1449Not Reported>10 (IC50 < 0.1 nM)[2][3][4]

Table 3: Selectivity Profile Against Other Prostanoid Receptors

Selectivity is a critical parameter for a drug candidate, as off-target effects can lead to undesirable side effects. This table shows the binding affinities (pKi) of this compound and a comparator against other prostanoid receptors.

CompoundEP1 Receptor (pKi)EP3 Receptor (pKi)EP4 Receptor (pKi)TP Receptor (pKi)
This compound < 5[1]5.38[1]5.74[1]5.09[1]
RO1138452Not ReportedNot ReportedNot ReportedNot Reported

Note: For RO1138452, the original study notes affinity at I2 (8.3) and PAF (7.9) receptors, indicating a different selectivity profile compared to the highly selective this compound.[1]

Signaling Pathway and Experimental Workflow

To provide a comprehensive understanding of the experimental context, the following diagrams illustrate the canonical IP receptor signaling pathway and a typical workflow for screening GPCR antagonists.

IP_Signaling_Pathway cluster_membrane Cell Membrane PGI2 Prostacyclin (PGI2) IP_Receptor IP Receptor (GPCR) PGI2->IP_Receptor Binds G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKA->Cellular_Response Phosphorylates targets leading to Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models radioligand_binding Radioligand Binding Assay (Determine Ki) selectivity_panel Selectivity Screening (Panel of other GPCRs) radioligand_binding->selectivity_panel functional_assay Functional Assay (e.g., cAMP accumulation) (Determine IC50) pk_pd Pharmacokinetics/ Pharmacodynamics functional_assay->pk_pd selectivity_panel->pk_pd efficacy_models Efficacy Models (e.g., Pain, Inflammation) pk_pd->efficacy_models toxicology Toxicology Studies efficacy_models->toxicology data_analysis Data Analysis and Lead Optimization toxicology->data_analysis start Compound Synthesis (this compound) start->radioligand_binding start->functional_assay

References

Safety Operating Guide

Navigating the Safe Disposal of RO3244794: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of RO3244794, a potent and selective IP (prostacyclin) receptor antagonist. Adherence to these procedures is vital to mitigate risks to personnel and the environment.

Hazard Profile and Safety Precautions

This compound is a potent bioactive compound that requires careful handling. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, compounds with similar structures and applications are often classified with significant hazard warnings. Based on safety data for analogous toxic solid organic compounds, the following potential hazards should be assumed:

  • Toxicity: Potentially toxic if swallowed, harmful in contact with skin, and may be fatal if inhaled.

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A properly fitted laboratory coat

  • Respiratory protection if there is a risk of generating dust or aerosols

Disposal Protocol for this compound

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It must not be disposed of in standard laboratory trash or drains.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Place all solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), into a dedicated, clearly labeled hazardous waste container.

    • The container must be sealable, constructed of a material compatible with the chemical, and in good condition.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps Waste:

    • Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

Step 2: Labeling and Storage

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Environmental Hazard").

  • Store the sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area until they are collected by your institution's EHS personnel.

Step 3: Waste Pickup and Final Disposal

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

  • Final disposal will be conducted by a licensed hazardous waste management company in accordance with all national and local regulations.

Quantitative Data Summary

For clarity, the following table summarizes the key quantitative parameters associated with this compound, derived from published research.

ParameterValueSource
Receptor Affinity (pKi) in human platelets 7.7 ± 0.03[1][2]
Receptor Affinity (pKi) in recombinant IP receptor system 6.9 ± 0.1[1][2]
Functional Antagonist Affinity (pKi) 8.5 ± 0.11[1][2]

Experimental Protocols

The disposal procedure outlined above is a critical experimental protocol in itself. For the safe execution of this protocol, please refer to the workflow diagram below.

Disposal Workflow for this compound

A Step 1: Identify this compound Waste (Solid, Liquid, Sharps) C Step 3: Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->C B Step 2: Segregate Waste Streams (Dedicated, Labeled Containers) D Step 4: Transfer Waste to Appropriate Container - Solids & Consumables - Liquid Solutions - Contaminated Sharps B->D C->B E Step 5: Securely Seal and Label Container ('Hazardous Waste', 'this compound', Hazard Symbols) D->E F Step 6: Store in Designated Satellite Accumulation Area E->F G Step 7: Contact Environmental Health & Safety (EHS) for Pickup F->G H Step 8: Final Disposal by Licensed Contractor (Incineration or other approved method) G->H

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling RO3244794

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for RO3244794

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Given the absence of a publicly available, specific Safety Data Sheet (SDS), the following procedures are based on the compound's identity as a potent prostacyclin (IP) receptor antagonist and established best practices for handling potent, biologically active powdered compounds.[1][2][3][4] Adherence to these guidelines is critical for ensuring personnel safety and preventing contamination.

Compound Identity and Properties

This compound is a potent and selective antagonist for the prostacyclin (IP) receptor, typically supplied as a solid powder.[1][3][4] Its high potency at low concentrations necessitates stringent handling protocols to avoid inadvertent exposure.

Table 1: Compound Data Summary

Property Value
Chemical Name R-3-(4-fluoro-phenyl)-2-[5-(4-fluoro-phenyl)-benzofuran-2-ylmethoxycarbonylamino]-propionic acid[4]
Molecular Formula C25H19F2NO5[3]
Molecular Weight 451.43 g/mol [3]

| Appearance | Solid Powder[1][3] |

Table 2: Recommended Storage Conditions

Form Temperature Duration Notes
Powder (Short-term) 0 - 4°C Days to weeks Keep dry and dark.[3]
Powder (Long-term) -20°C Up to 3 years Keep dry and dark.[3][5]
In Solvent -20°C Up to 1 month Protect from light.[1]

| In Solvent | -80°C | 6 months - 1 year | Protect from light.[1][5] |

Operational Plan and Personal Protective Equipment (PPE)

The primary risk associated with this compound is the inhalation of airborne powder during handling.[2][6] Therefore, a containment-focused approach is mandatory. Engineering controls (e.g., chemical fume hood, ventilated balance enclosure) are the first line of defense, supplemented by appropriate PPE.

Table 3: Personal Protective Equipment (PPE) for Handling this compound

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Closed Containers (Receiving, Storage) Safety glasses with side shields Single pair nitrile gloves Standard lab coat Not generally required
Weighing Solid Powder Chemical safety goggles or face shield Double pair of nitrile gloves Disposable gown over lab coat or a full Tyvek suit[7] N95 respirator or PAPR (mandatory) [7][8]
Preparing Solutions (in a certified fume hood) Chemical safety goggles Double pair of nitrile gloves Disposable gown or lab coat Not required if work is performed correctly within a certified chemical fume hood
Handling Dilute Solutions Safety glasses with side shields Single pair of nitrile gloves Standard lab coat Not generally required

| Spill Cleanup / Waste Disposal | Chemical safety goggles and face shield | Heavy-duty chemical resistant gloves over nitrile gloves | Disposable, fluid-resistant gown or Tyvek suit | N95 respirator or higher |

Experimental Protocol: Step-by-Step Handling Procedures

1. Receiving and Storing the Compound:

  • Preparation: Before receipt, designate a specific, labeled storage area in a -20°C freezer.

  • Procedure:

    • Upon receipt, visually inspect the container for any damage or leaks without opening the secondary packaging.

    • Don minimum PPE (lab coat, safety glasses, single pair of nitrile gloves) to handle the sealed container.

    • Place the container in the designated, labeled secondary containment within the freezer.

    • Log the compound into the chemical inventory.

2. Weighing the Powdered Compound (High-Hazard Task):

  • Preparation: This operation must be performed within a ventilated balance enclosure or a powder containment hood. If unavailable, a chemical fume hood can be used, but be mindful of air currents affecting balance accuracy.[8] Cover the work surface with disposable absorbent bench paper.[8]

  • Procedure:

    • Don the required high-level PPE: disposable gown over lab coat, double nitrile gloves, safety goggles, and an N95 respirator or PAPR.[7][9]

    • Use dedicated, labeled spatulas and weigh boats.

    • Carefully transfer the desired amount of powder, keeping the container opening angled away from your breathing zone.

    • Keep containers closed as much as possible.[8]

    • Once weighing is complete, securely cap the stock container and wipe it down with a damp cloth before returning it to storage.

    • The weighed powder should be immediately prepared for dissolution or sealed in a tared, labeled container.

    • Clean all equipment (spatula, work surface) thoroughly. Dispose of all contaminated disposable materials (gloves, weigh boat, bench paper) as hazardous solid waste.

3. Preparing Stock Solutions:

  • Preparation: All solution preparation must occur within a certified chemical fume hood.[8]

  • Procedure:

    • Don appropriate PPE: lab coat or disposable gown, double nitrile gloves, and chemical safety goggles.

    • Place the sealed container with the weighed powder inside the fume hood.

    • Add the solvent to the powder slowly to avoid aerosolizing any dry material. Sonication may be required to aid dissolution.[5]

    • Once dissolved, cap the solution vial securely.

    • Clean the work area and dispose of all contaminated disposables as hazardous waste.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[10] Do not dispose of this chemical down the drain or in the standard trash.[10]

  • Solid Waste:

    • Collect all contaminated solid items, including gloves, weigh boats, disposable gowns, pipette tips, and paper towels.

    • Place them in a dedicated, puncture-proof hazardous waste container that is clearly labeled with "Hazardous Waste" and the chemical name "this compound".

    • Keep the container sealed when not in use.

  • Liquid Waste:

    • Collect all unused or waste solutions containing this compound in a dedicated, sealed, and chemically compatible hazardous waste container.

    • Label the container clearly with "Hazardous Waste," the chemical name, solvent(s), and approximate concentration.

    • Segregate halogenated and non-halogenated solvent waste streams.[10]

  • Empty Stock Containers:

    • Triple rinse the empty container with a suitable solvent (e.g., the solvent used for stock solutions).

    • Collect the rinsate as hazardous liquid waste.[10]

    • After rinsing, deface or remove the original label. The container can then be disposed of as regular laboratory glassware or plastic.[10]

Mandatory Visualizations

The following diagrams illustrate the essential workflows for safely handling this compound.

G cluster_prep Preparation & Handling cluster_use Experimentation cluster_cleanup Waste & Decontamination Receive Receive & Inspect Store Store Compound (-20°C) Receive->Store Weigh Weigh Powder (in Containment) Store->Weigh Prepare Prepare Solution (in Fume Hood) Weigh->Prepare Use Use in Experiment Prepare->Use Collect Collect Solid & Liquid Waste Use->Collect Decon Decontaminate Surfaces & Equipment Collect->Decon Dispose Dispose of Hazardous Waste (via EHS) Decon->Dispose

Caption: Workflow for the safe handling of this compound from receipt to disposal.

Caption: Decision guide for selecting appropriate PPE based on the handling task.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.